GSK864

Catalog No.
S529511
CAS No.
M.F
C30H31FN6O4
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK864

Product Name

GSK864

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

solubility

Soluble in DMSO

Synonyms

GSK864; GSK-864; GSK 864.

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

The exact mass of the compound (7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide is 558.2391 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 inhibits mutant IDH1 through an allosteric mechanism. The table below summarizes its key characteristics:

Feature Description
Binding Site Allosteric pocket at the homodimer interface, away from the catalytic site and the mutated residue (e.g., R132H) [1] [2].
Binding Conformation Binds to the open, cofactor-bound form of IDH1 [2].
Key Molecular Interactions Binds in a lipophilic pocket lined by residues including Ile128, Pro127, Trp124, Arg119, and Leu120. Interaction with a dynamic segment called "Seg-2" (containing Val281, Gly284, Tyr285) is critical [2].
Mechanistic Consequence Binding prevents the necessary "loop-to-helix" transition of the Seg-2 segment during the catalytic cycle, locking the enzyme in a catalytically inactive, open conformation [2].
Inhibition Profile Competitively inhibits binding of the substrate α-ketoglutarate (αKG) and displays a mixed/non-competitive mode of inhibition with respect to the cofactor NADPH [2].

The following diagram illustrates the allosteric inhibition mechanism and the key experimental methods used to characterize it:

G cluster Key Experimental Evidence IDH1 IDH1 InactiveConformation Locked Inactive Conformation IDH1->InactiveConformation TwoHG 2-HG Production Inhibited InactiveConformation->TwoHG This compound This compound AllostericSite AllostericSite This compound->AllostericSite Binds AllostericSite->IDH1 Induces Conformational Change XRay X-ray Crystallography ConfirmsBindingSite ConfirmsBindingSite XRay->ConfirmsBindingSite Biochem Biochemical Kinetics ShowsInhibitionMode ShowsInhibitionMode Biochem->ShowsInhibitionMode CETSA Cellular Thermal Shift Assay (CETSA) DemonstratesTargetEngagement DemonstratesTargetEngagement CETSA->DemonstratesTargetEngagement NMR NMR Spectroscopy ProvesAllostericEffect ProvesAllostericEffect NMR->ProvesAllostericEffect

Quantitative Biochemical and Cellular Activity

This compound has been quantitatively profiled across various assays. The table below summarizes its key activity data.

Assay Type Parameter Value Notes / Reference
Biochemical IC₅₀ (Mutant IDH1) R132C 8.8 - 9 nM [3] [4]
R132H 15 - 15.2 nM [3] [4]
R132G 16.6 - 17 nM [3] [4]
Biochemical IC₅₀ (Wild-type IDH1) WT IDH1 ~46 nM Moderately selective over wild-type [2]
Cellular EC₅₀ 2-HG Reduction in HT-1080 cells (R132C) 85 nM Dose-dependent reduction of oncometabolite [3] [2]
Binding Affinity (Kd) IDH1 R132H 3 µM Measured by Surface Plasmon Resonance (SPR) [1]
IDH1 WT 6 µM Demonstrates binding does not equate to inhibition [5] [1]
Selectivity IDH2 Mutants >1 µM (Weak inhibition) IC₅₀ of 1.4-4.7 µM; selective for IDH1 mutants [6] [2]

A critical finding from recent research is that this compound and similar inhibitors bind with similar affinity to both wild-type and mutant IDH1, yet they selectively inhibit the catalytic activity of the mutant enzyme [5] [1]. This selectivity arises because the mutant enzyme's reaction is more susceptible to allosteric inhibition due to its weaker binding to Mg²⁺ and αKG compared to the tight binding of the isocitrate–Mg²⁺ complex in the wild-type enzyme [5].

Experimental Protocols for Key Assays

To characterize compounds like this compound, researchers use a suite of biochemical, biophysical, and cellular assays.

Biochemical Inhibition Assay

This standard assay measures the compound's ability to inhibit the production of 2-HG from αKG by the mutant IDH1 enzyme.

  • Procedure: The reaction mixture typically contains recombinant mutant IDH1 (e.g., R132H), the substrate α-ketoglutarate (αKG), the cofactor NADPH, and Mg²⁺ in a buffer. The reaction is initiated by adding the enzyme to the mixture containing the test compound. 2-HG production is quantified using methods like LC-MS/MS or a diaphorase/resazurin-coupled system that detects NADPH consumption via fluorescence [6] [2].
Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) confirms that a compound binds to its target in a live cellular environment.

  • Procedure: Cells expressing the target protein (e.g., mutant IDH1) are treated with the compound (e.g., this compound) or DMSO control. The cells are heated to different temperatures, causing unbound protein to denature and aggregate. The cell lysates are then centrifuged to separate soluble (stable, compound-bound) protein from insoluble (denatured) protein. The amount of soluble target protein remaining is quantified via Western Blot or similar techniques. A positive result shows a higher melting temperature (Tm) for the protein in compound-treated samples, indicating stabilization due to binding [6].
Structural Analysis (X-ray Crystallography)

This technique provides atomic-level detail of how the inhibitor binds to the protein.

  • Procedure: The mutant IDH1 protein is purified and co-crystallized with the inhibitor (e.g., GSK321, an analog of this compound) and often the NADP⁺ cofactor. X-ray diffraction data is collected, and an atomic model is built. The structure of the IDH1 R132H homodimer with GSK321, solved at 2.25 Å resolution, visually confirmed the allosteric binding site and the specific amino acid residues involved [2].

References

Biochemical & Cellular Activity of GSK864

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of GSK864

Aspect Details
Probe Molecule This compound [1]
Negative Control GSK990 (structurally similar but inactive compound) [1]
Primary Target Mutant Isocitrate Dehydrogenase 1 (IDH1), including R132C, R132H, and R132G variants [1] [2]
Reported IC₅₀ (Mutant IDH1) R132C: 8.8 - 9 nM [1] [2]; R132H: 15 - 15.2 nM [1] [2]; R132G: 16.6 - 17 nM [1] [2]
Selectivity Moderately selective over wild-type IDH1 (IC₅₀ ~46 nM) and IDH2 mutants/wild-type [3] [1]
Cellular 2-HG Inhibition (in HT-1080 cells) EC₅₀ = 85 - 320 nM [3] [2]
Key Molecular Mechanism Binds an allosteric site, locking the IDH1 enzyme in a catalytically inactive "open" conformation [3] [4]

Key Experimental Findings and Models

Experimental Context / Model Key Findings / Protocol Overview
In Vitro 2-HG Measurement (HT-1080 Fibrosarcoma) Treat IDH1 R132C mutant HT-1080 cells with this compound for 24 hours. Intracellular 2-HG levels are quantified using LC-MS/MS, showing a dose-dependent reduction [3] [1].
Vascular-Endothelial Tube Formation Assay Treat human vascular-endothelial cells with the conditioned medium (secretome) from IDH1 mutant fibrosarcoma cells. Tube formation is quantified by measuring total tube length using image analysis software (e.g., NIH ImageJ) [5] [6].
Impact on Oncogenic Angiogenesis The IDH1 mutant secretome stimulates tube formation. This compound attenuates this pro-angiogenic effect. Exogenous 2-HG reverses the inhibitory effect of this compound, demonstrating its specific role in driving angiogenesis [5] [6].
In Vivo Efficacy (Mouse Models) In mice with R132C or R132H IDH1 mutant transplants, intraperitoneal (IP) administration of this compound led to a slight increase in differentiated huCD45+ CD38+ cells, suggesting an effect on cellular differentiation [2].

Molecular Mechanism of Action

This compound functions through a sophisticated allosteric mechanism. The diagram below illustrates the conformational control it exerts on the mutant IDH1 enzyme.

G cluster_0 Allosteric Inhibition by this compound MutantIDH1 Mutant IDH1 (R132C/H/G) ActiveConformation Active 'Closed' Conformation MutantIDH1->ActiveConformation Normally adopts InactiveConformation Inactive 'Open' Conformation Oncometabolite Oncometabolite D-2-HG InactiveConformation->Oncometabolite Prevents production of ActiveConformation->Oncometabolite Converts α-KG to Substrate α-Ketoglutarate (α-KG) Substrate->ActiveConformation Binds to This compound This compound AllostericSite Allosteric Inhibitor Binding Site This compound->AllostericSite Binds to AllostericSite->InactiveConformation Stabilizes

This allosteric binding, away from the enzyme's active site, disrupts the conformational change necessary for catalysis. Specifically, interaction with a dynamic segment of the enzyme called Seg-2 prevents its transition from a loop to a helix, which is essential for converting α-KG to 2-HG [3]. As a result, this compound effectively locks the enzyme and halts oncometabolite production.

Research Applications & Experimental Evidence

This compound serves as a critical tool for validating the pathological role of mutant IDH1 and 2-HG.

  • Validating 2-HG's Role in the Tumor Microenvironment: Research using this compound demonstrated that the IDH1 mutant secretome stimulates angiogenesis (vascular-endothelial tube formation), and this effect is significantly reduced by this compound [5] [6]. Crucially, adding back exogenous 2-HG restored angiogenesis, even in the presence of this compound, providing direct evidence that 2-HG itself is a key driver of oncogenic angiogenesis in the tumor microenvironment [5] [6].
  • Overcoming Resistance to Other Inhibitors: Second-site mutations in IDH1 (e.g., S280F) can cause resistance to orthosteric inhibitors like Ivosidenib by altering the dimer-interface and kinetic properties of the enzyme [7]. Because this compound binds allosterically and stabilizes an inactive conformation, it retains activity against some resistant mutants, highlighting how different inhibitor classes can overcome resistance [7].

Key Considerations for Researchers

When using this compound in your research, please note the following:

  • Use the Appropriate Negative Control: Always include GSK990, the structurally related but inactive control compound, to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [1].
  • Cell Penetration and Specificity: this compound is cell-permeant and highly selective for IDH1. Chemoproteomic studies with its analog GSK321 confirmed selective binding to IDH1 over hundreds of other proteins [1].
  • Pharmacokinetics: this compound has a pharmacokinetic profile suitable for in vivo studies, making it a valuable tool for animal models of IDH1-mutant cancers [1].

References

Mechanism of Action: Allosteric Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 does not bind to the enzyme's active site but instead binds to a unique allosteric pocket. This binding site is located at the dimer interface of the IDH1 enzyme, between the α9 and α10 helices (also referred to as the Seg-2 region) in each monomer [1] [2].

The table below summarizes the key characteristics of this compound's mechanism:

Feature Description
Binding Site Allosteric pocket at the dimer interface, formed in the open, cofactor-bound conformation of IDH1 [2].
Key Interaction Binding prevents the necessary loop-to-helix transition in the Seg-2 regulatory domain, locking the enzyme in a catalytically inactive, open conformation [1] [2].
Inhibition Mode Non-competitive with NADPH and competitive with α-Ketoglutarate (αKG) due to preventing the conformational change required for αKG binding and turnover [2].
Key Residues Binds to a pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120 [2].

This mechanism is visualized in the following diagram:

G cluster_normal Mutant IDH1 (Normal Activity) cluster_inhibited Mutant IDH1 (With this compound) NA 1. NADPH Binds CA 2. Conformational Change (Seg-2) NA->CA SA 3. αKG Binds & Converted to 2-HG CA->SA OA High 2-HG (Oncometabolite) SA->OA NI 1. NADPH Binds GI 2. This compound Binds to Allosteric Site NI->GI LI 3. Enzyme Locked in Open Conformation GI->LI OI 4. αKG Binding/Conversion Blocked LI->OI RI Low 2-HG OI->RI

This compound binding locks mutant IDH1 in an inactive state, preventing 2-HG production.

Biochemical and Cellular Potency

This compound exhibits high potency against specific IDH1 mutants in both purified enzyme systems and cellular models.

Table 1: Biochemical Inhibition of IDH1 Mutants by this compound

IDH1 Mutant IC₅₀ (nM) Source / Context
R132C 8.8 nM Purified enzyme assay [3] [4]
R132H 15.2 nM Purified enzyme assay [3] [4]
R132G 16.6 nM Purified enzyme assay [3] [4]
Wild-Type ~46 nM (GSK321 analog) Purified enzyme assay, shows selectivity [2]

Table 2: Functional Cellular Activity of this compound

Assay / Metric Result Source / Context
2-HG Reduction (EC₅₀) 320 nM HT1080 fibrosarcoma cells (harboring R132C mutation) [3] [4]
Vascular Tube Formation ~36% attenuation Assay using IDH1 mutant fibrosarcoma secretome [5] [6]
In Vivo Exposure Maintained concentration for 24h Mouse pharmacokinetic study (213 mg/kg, IP) [3]

It is important to note that inhibitor potency can vary widely among different IDH1 mutations. For instance, the R132Q mutant shows remarkable resistance to this compound and other mutant-specific inhibitors, potentially requiring drugs that also inhibit the wild-type enzyme [1].

Experimental Evidence and Key Protocols

The characterization of this compound relies on a suite of biochemical, cellular, and structural biology techniques.

Key Experimental Protocols:

  • Biochemical IC₅₀ Determination: The inhibitory potency (IC₅₀) is typically measured using a coupled enzyme assay. Purified recombinant mutant IDH1 protein is incubated with its substrates (NADPH and αKG). The reaction is coupled to diaphorase, which uses the produced NADP⁺ to convert resazurin into fluorescent resorufin, allowing for kinetic measurement of enzyme activity in the presence of increasing inhibitor concentrations [1] [7].
  • Cellular EC₅₀ Determination (2-HG Reduction): To demonstrate functional cellular activity, a cell line harboring a specific IDH1 mutation (such as HT1080 fibrosarcoma cells with R132C) is treated with a dose range of this compound for a set period (e.g., 24 hours). Intracellular 2-HG levels are then quantified using LC-MS/MS, and the concentration that reduces 2-HG by half (EC₅₀) is calculated [3] [2] [4].
  • Structural Analysis (X-ray Crystallography): The allosteric binding mode was elucidated by solving the crystal structure of a close analog, GSK321, in complex with the IDH1 R132H homodimer and NADP⁺. This provides atomic-level resolution of the protein-inhibitor interactions [2].
  • Functional Phenotypic Assay (Tube Formation): To assess the downstream biological impact, a vascular-endothelial tube formation assay is used. The secretome (conditioned medium) from IDH1 mutant cancer cells is collected and applied to vascular-endothelial cells. This compound is added to this system, and the total length of vascular tubes formed is quantified using image analysis software (e.g., NIH ImageJ), demonstrating the inhibitor's ability to block mutant IDH1-driven angiogenesis [5] [6].

Research Context and Compound Use

  • Selectivity: this compound demonstrates strong selectivity for mutant IDH1 over wild-type IDH1 and IDH2, though one study noted some cross-inhibition of mutant IDH2 at higher concentrations [7]. Chemoproteomic studies with its analog, GSK321, confirmed highly selective binding to IDH1 in a complex cellular lysate [8] [2].
  • Chemical Probe: this compound is designated as a chemical probe by the Structural Genomics Consortium (SGC) and is intended for research use only [8]. It is not a clinical candidate but is a critical tool for validating mutant IDH1 as a therapeutic target and for studying its biology in preclinical models.
  • Available Negative Control: Researchers should use the structurally similar but inactive compound GSK990 as a negative control to confirm that observed effects are due to IDH1 inhibition and not off-target interactions [8] [2].

References

Introduction to GSK864 and Its Application

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 is a cell-penetrant, potent, and selective allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1) [1] [2] [3]. It is structurally related to the probe molecule GSK321 and binds to an allosteric site, locking both wild-type and mutant IDH1 enzymes in a catalytically inactive conformation [4] [1]. Its primary biochemical effect is the potent inhibition of intracellular 2-hydroxyglutarate (2-HG) production, an oncometabolite central to the pathology of IDH1-mutant cancers [5] [2] [6].

The human fibrosarcoma cell line HT-1080, which harbors a heterozygous IDH1 R132C mutation, serves as a standard model for validating the efficacy of mutant IDH1 inhibitors like this compound [5] [4] [7]. The following sections detail the protocols and results for key assays using this compound in this cell line.

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound, as established in pre-clinical discovery assays [5] [4] [2].

Table 1: Key Quantitative Data for this compound

Parameter Value Description / Cell Line
Biochemical IC₅₀ (Mutant IDH1) 8.8 - 17 nM R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] [8]
Biochemical IC₅₀ (WT IDH1) ~46 nM Selectivity over wild-type enzyme [4]
Cellular EC₅₀ (2-HG Reduction) 85 - 320 nM HT-1080 fibrosarcoma cells (IDH1 R132C) [4] [8]
Solubility 10 mg/mL Clear solution in DMSO [1] [3]
Target Engagement (CETSA) Positive Confirmed target engagement in cellular models [7]

Detailed Experimental Protocols

Protocol 1: Inhibiting 2-HG Production in HT-1080 Cells

This protocol is used to measure the reduction of the oncometabolite 2-HG, which is the primary direct indicator of mutant IDH1 inhibition [4].

  • 1. Cell Culture and Seeding: Culture HT-1080 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic at 37°C and 5% CO₂ [5]. Seed cells into multi-well plates at an appropriate density (e.g., 3-5 x 10³ cells per well for a 96-well plate) and allow them to adhere overnight [5].
  • 2. Compound Treatment: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.1-0.5%. Treat the cells with the compound for a defined period, typically 24 hours [4]. Include a vehicle control (DMSO only) and a negative control (inactive analog, e.g., GSK990) [2].
  • 3. Metabolite Extraction: After incubation, aspirate the culture medium. To extract intracellular metabolites, wash the cells with cold PBS and then add a mixture of 80% methanol in water (pre-chilled to -80°C). Scrape the cells and transfer the suspension to a microcentrifuge tube. Incubate on dry ice or at -80°C for 15-60 minutes, then centrifuge at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C. Collect the supernatant, which contains the metabolites, and dry it using a centrifugal vacuum concentrator [4].
  • 4. 2-HG Quantification:
    • LC-MS/MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is considered the gold-standard method for absolute quantification of 2-HG [4] [7]. The significant reduction in 2-HG levels in this compound-treated HT-1080 cells confirms target engagement and compound efficacy [4].
    • Fluorescence-Based Assay: As an alternative, a high-throughput diaphorase/resazurin coupled fluorescence assay can be used to detect NADPH turnover, which is linked to 2-HG production [7].

The following diagram illustrates the core workflow of this assay.

G A Culture HT-1080 cells (IDH1 R132C Mutant) B Treat with this compound (typically 24 hours) A->B C Extract Intracellular Metabolites (80% Methanol, -80°C) B->C D Quantify 2-HG Levels C->D E1 LC-MS/MS (Gold Standard) D->E1 E2 Coupled Fluorescence Assay (High-Throughput) D->E2 F Analyze Data Calculate EC₅₀ E1->F E2->F

Protocol 2: Tube Formation Assay to Study Angiogenesis

This protocol assesses the functional, secondary biological consequences of 2-HG reduction, specifically its role in stimulating oncogenic angiogenesis [5].

  • 1. Preparation of Conditioned Medium:
    • Culture HT-1080 cells (IDH1 R132C mutant) until they reach 70-80% confluence.
    • Replace the growth medium with a "starvation" medium (e.g., serum-free RPMI) to stress the cells and initiate the production of secretome.
    • Incubate for 24-48 hours.
    • Collect the conditioned medium and centrifuge it to remove cell debris. The supernatant is the "IDH1 mutant fibrosarcoma secretome" [5].
  • 2. Experimental Setup:
    • Group 1 (Control): Vascular-endothelial cell basal medium.
    • Group 2 (Stimulus): Basal medium supplemented with the conditioned secretome from HT-1080 cells.
    • Group 3 (Inhibition): Basal medium supplemented with the conditioned secretome and this compound.
    • Group 4 (Rescue): Basal medium supplemented with the conditioned secretome, this compound, and exogenous 2-HG [5].
  • 3. Tube Formation Assay:
    • Plate vascular-endothelial cells (e.g., HUVECs) on a basement membrane matrix (like Matrigel) in a multi-well plate.
    • Treat the plated cells with the different media groups described above.
    • Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
    • After incubation, image the tubular networks using an inverted microscope [5].
  • 4. Data Analysis:
    • Quantify the total tube length, number of branches, or number of meshes using image analysis software (e.g., NIH ImageJ).
    • Perform statistical analysis (e.g., Student's t-test) to compare the results between treatment groups [5].

Key Experimental Findings and Interpretation

  • Efficacy of 2-HG Inhibition: Treatment of HT-1080 cells with this compound for 24 hours leads to a rapid and potent reduction in intracellular 2-HG levels, with an EC₅₀ in the nanomolar range [4]. This effect is reversible upon compound washout [4].
  • Functional Impact on Angiogenesis: The secretome from IDH1 mutant HT-1080 cells stimulates vascular-endothelial tube formation by approximately 138% compared to control. This compound treatment attenuates this pro-angiogenic effect, reducing tube formation by about 36%. The addition of exogenous 2-HG can reverse the inhibitory effect of this compound, confirming that the observed angiogenesis is specifically driven by the oncometabolite [5].
  • Selectivity: Chemoproteomic studies with GSK321, a close analog of this compound, demonstrated high selectivity for IDH1, with minimal off-target binding across hundreds of other proteins, including kinases, 7-transmembrane receptors, and ion channels [4] [2].

Critical Notes for Researchers

  • Negative Control: Always include the structurally similar but inactive compound GSK990 as a negative control to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [2].
  • Solubility and Handling: this compound has low solubility in aqueous buffers. A stock solution should first be prepared in DMSO (e.g., 10-100 mM) and then diluted into the assay medium, keeping the final DMSO concentration constant and low (≤0.5%) across all groups [1] [8].
  • Stability: Aliquot and store the DMSO stock solution at -20°C to -80°C. Avoid repeated freeze-thaw cycles [8].

References

Comprehensive Application Notes and Protocols: Measuring Intracellular 2-HG After GSK864 Treatment Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK864 and Its Therapeutic Relevance

This compound represents a novel class of allosteric inhibitors specifically designed to target mutant forms of isocitrate dehydrogenase 1 (IDH1) that occur in various cancers. These mutations, primarily at residue R132 (including R132C, R132H, and R132G), confer a neomorphic enzyme activity that leads to the excessive production of D-2-hydroxyglutarate (2-HG), an oncometabolite implicated in tumor pathogenesis. The accumulation of 2-HG in cells inhibits various α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that drives cancer progression in malignancies such as acute myeloid leukemia (AML), gliomas, and other solid tumors. [1]

The development of this compound addresses the critical need for targeted therapies against IDH1-mutant cancers, offering a promising approach to reverse the differentiation block and restore normal cellular function. As a cell-penetrant, potent, and selective inhibitor, this compound has demonstrated significant efficacy in reducing intracellular 2-HG levels in preclinical models, making it an invaluable tool for both therapeutic development and basic research into IDH1-mutant cancers. These application notes provide detailed protocols for assessing the biological activity of this compound through quantification of its primary pharmacodynamic biomarker, intracellular 2-HG, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2] [3]

This compound Compound Profile and Inhibition Data

Biochemical and Cellular Potency

This compound is a potent and selective small molecule inhibitor belonging to the tetrahydropyrazolopyridine (THPP) series that demonstrates remarkable specificity for mutant IDH1 isoforms over wild-type IDH1 and IDH2 enzymes. The compound exhibits nanomolar inhibition against the most common IDH1 mutants found in human cancers, with biochemical and cellular activity summarized in Table 1. [1]

Table 1: Biochemical and Cellular Potency of this compound

Parameter IDH1 R132C IDH1 R132H IDH1 R132G Wild-type IDH1 Cellular EC50 (HT1080)
IC50 Value 8.8 nM 15.2 nM 16.6 nM 46 nM 85-320 nM

The differential selectivity of this compound for mutant versus wild-type IDH1 (approximately 5-fold) minimizes potential off-target effects while maintaining potent activity against the disease-relevant mutants. In cellular systems, this compound effectively reduces 2-HG production with an EC50 ranging from 85 nM to 320 nM as measured in HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation. The temporal kinetics of 2-HG inhibition demonstrates rapid activity, with maximal inhibition achieved within 24 hours of compound treatment and reversibility upon compound washout. [1] [3]

Structural and Mechanistic Insights

The allosteric inhibition mechanism of this compound has been elucidated through X-ray crystallography, revealing that the compound binds to a pocket formed in the open, cofactor-bound conformation of IDH1. This binding site is distinct from the active site and is lined by residues Ile128, Pro127, Trp124, Arg119, and Leu120. Unlike orthosteric inhibitors, this compound does not interact directly with the mutated residue at position 132 or the NADP+ cofactor, explaining its ability to inhibit different R132 mutant forms with similar potency. [1]

The binding of this compound to this allosteric site locks the enzyme in a catalytically inactive conformation by preventing the loop-to-helix transition in a dynamic segment of the polypeptide chain (Seg-2) that is essential for catalytic activity. This mechanism is consistent with the kinetic profile of related inhibitors in this chemical series, which demonstrate competitive inhibition against α-ketoglutarate and mixed/non-competitive inhibition against NADPH. This unique mechanism enables effective inhibition of the neomorphic activity while largely sparing the normal metabolic function of wild-type IDH1. [1]

Mechanism of Action and Biological Effects

Molecular Pathway of this compound Action

The inhibition of mutant IDH1 by this compound initiates a cascade of molecular events that ultimately reverse the cancer-promoting effects of the mutation. The following diagram illustrates the key steps in this mechanism:

G WildTypeIDH1 Wild-type IDH1 AlphaKG α-Ketoglutarate (α-KG) WildTypeIDH1->AlphaKG Normal Catalysis MutantIDH1 Mutant IDH1 (R132C/H/G) D2HG D-2-Hydroxyglutarate (2-HG) MutantIDH1->D2HG Neomorphic Activity EpigeneticChanges Epigenetic Alterations D2HG->EpigeneticChanges Inhibition of α-KG-Dependent Dioxygenases DifferentiationBlock Cellular Differentiation Block EpigeneticChanges->DifferentiationBlock This compound This compound This compound->MutantIDH1 Allosteric Inhibition This compound->D2HG Reduced Production This compound->DifferentiationBlock Reversal NormalDifferentiation Restored Differentiation This compound->NormalDifferentiation

Figure 1: Mechanism of Action of this compound in Mutant IDH1 Cells

Functional Consequences in Disease Models

Treatment with this compound produces significant biological effects in IDH1 mutant disease models. In primary AML cells, this compound treatment uniformly leads to a decrease in intracellular 2-HG, abrogation of the myeloid differentiation block, and induction of granulocytic differentiation at the level of both leukemic blasts and more immature stem-like cells. These effects have been demonstrated both in vitro and in vivo, providing proof-of-concept for the therapeutic potential of mutant IDH1 inhibition. [1]

At the molecular level, this compound treatment reverses the DNA cytosine hypermethylation patterns caused by mutant IDH1 in AML patient cells. This reversal of epigenetic abnormalities correlates with restored expression of differentiation-associated genes and provides a mechanistic link between 2-HG reduction and the observed biological effects. The consistent observation of these effects across multiple experimental systems supports the use of 2-HG reduction as a pharmacodynamic biomarker for evaluating target engagement and biological activity of this compound in both preclinical and clinical settings. [1]

LC-MS/MS Protocol for 2-HG Measurement

Sample Preparation and Extraction

Sample Collection and Storage:

  • Collect cells (typically 1-5 × 10^6) and wash with cold phosphate-buffered saline (PBS).
  • Pellet cells by centrifugation (500 × g, 5 min, 4°C) and flash-freeze in liquid nitrogen.
  • Store samples at -80°C until analysis to prevent metabolite degradation. [4]

Metabolite Extraction:

  • Add 500 μL of ice-cold 80% methanol (containing internal standard, if available) to cell pellets.
  • Vortex vigorously for 30 seconds and incubate on dry ice or at -80°C for 15 minutes.
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet insoluble material.
  • Transfer supernatant to a fresh tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in 100 μL of mobile phase (typically 5 mM ammonium acetate in water) or appropriate solvent compatible with LC-MS/MS analysis.
  • Centrifuge again at 14,000 × g for 10 minutes and transfer the clarified supernatant to an LC-MS vial for analysis. [4] [5]

Note: For chiral separation of D- and L-2-HG enantiomers, additional derivatization steps with chiral reagents may be required before analysis. [4]

LC-MS/MS Analysis Conditions

Table 2: Optimal LC-MS/MS Conditions for 2-HG Quantification

Parameter Recommended Conditions
Chromatography System UHPLC with C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm)
Mobile Phase A 5 mM ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or methanol
Gradient Program 0-2 min: 5% B; 2-5 min: 5-95% B; 5-7 min: 95% B; 7-7.5 min: 95-5% B; 7.5-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 μL
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Ionization Mode Negative ion mode
Ion Transitions (MRM) 2-HG: 147→129; 147→85; Internal Standard (if used): 152→134
Collision Energy Optimized between 10-20 eV

The chromatographic separation is critical for resolving 2-HG from isobaric interferences present in biological samples. The use of hydrophilic interaction liquid chromatography (HILIC) can also be considered as an alternative to reversed-phase chromatography for improved retention of this polar metabolite. For specific detection of the D-enantiomer of 2-HG (the product of mutant IDH activity), chiral chromatography or derivatization with chiral reagents followed by LC-MS/MS analysis is required. [4] [5]

Method Validation Parameters

For reliable quantification of 2-HG in cellular systems, the LC-MS/MS method should be rigorously validated using the following parameters:

  • Linearity: The method should demonstrate linearity across the expected concentration range (typically 0.1-100 μM for cellular samples), with a correlation coefficient (r²) ≥ 0.99.
  • Accuracy and Precision: Intra- and inter-assay accuracy should be within 85-115% of the theoretical value, with precision (expressed as coefficient of variation) ≤ 15%.
  • Limit of Detection (LOD) and Quantification (LOQ): LOD values as low as 0.1 μM and LOQ values of 0.5 μM or lower are achievable with optimized methods.
  • Matrix Effects: Evaluate ion suppression/enhancement and ensure consistent recovery (typically >70%) through the use of appropriate internal standards.
  • Stability: Demonstrate analyte stability under storage conditions (-80°C) and during sample processing. [4] [5] [6]

Experimental Considerations for this compound Treatment

Cell Treatment Protocol

Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in small aliquots to avoid freeze-thaw cycles.
  • For treatment, dilute the stock solution in culture medium to achieve the desired final concentration (typically 100 nM to 10 μM), ensuring the DMSO concentration does not exceed 0.1% (v/v).
  • Include vehicle control (0.1% DMSO) in all experiments to account for solvent effects. [3]

Cell Treatment:

  • Plate cells at appropriate density (e.g., 0.5-1 × 10^6 cells per well in 6-well plates) and allow to adhere overnight.
  • Replace medium with fresh medium containing this compound or vehicle control.
  • Incubate cells for the desired duration (typically 24-72 hours) at 37°C in a humidified CO2 incubator.
  • For time-course experiments, collect cells at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) to monitor the kinetics of 2-HG reduction. [1]
Optimal Experimental Conditions

Table 3: Recommended Experimental Conditions for this compound Treatment

Parameter Recommended Conditions Notes
Cell Lines HT1080 (IDH1 R132C), primary AML cells with IDH1 mutations Use genetically authenticated cells
This compound Concentration Range 10 nM - 10 μM Include multiple concentrations for dose-response
Treatment Duration 24-72 hours Maximal 2-HG reduction typically by 24 hours
Cell Density 0.5-1 × 10^6 cells/mL Avoid confluence which can alter metabolism
Culture Conditions Standard conditions (37°C, 5% CO2) Maintain consistent conditions across experiments
Replication Minimum n=3 biological replicates Essential for statistical significance

After treatment, cells should be processed immediately for 2-HG measurement or flash-frozen in liquid nitrogen and stored at -80°C until analysis. It is recommended to include quality control samples such as pooled quality control (QC) samples and calibration standards in each analytical batch to ensure data quality and reproducibility. [1] [4]

Alternative 2-HG Detection Methods

While LC-MS/MS represents the gold standard for 2-HG quantification due to its sensitivity and specificity, several alternative methods have been developed that may be suitable for specific applications:

Biosensor-Based Approaches

Recent advances in genetically encoded biosensors have provided new tools for 2-HG detection in live cells and point-of-care applications. The DHOR biosensor, developed based on the d-2-HG-specific transcriptional regulator HgcR, enables real-time monitoring of intracellular 2-HG dynamics with high specificity and sensitivity. This biosensor produces a >1700% ratiometric fluorescence increase in response to d-2-HG and can detect physiological concentrations in the nanomolar to millimolar range. [7]

Another biosensor platform utilizes the DhdR transcriptional regulator coupled with amplified luminescent proximity homogeneous assay (AlphaScreen) technology, enabling detection of d-2-HG in serum, urine, and cell culture medium with high specificity. This approach offers advantages for high-throughput screening applications where rapid assessment of 2-HG levels is needed. [8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an alternative chromatographic approach for 2-HG quantification, particularly when coupled with microwave-assisted derivatization to improve efficiency. This method has been successfully validated for 2-HG measurement in human serum, with sensitivity suitable for clinical applications. The typical sample preparation involves liquid-liquid extraction with ethyl acetate followed by derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). [5]

Troubleshooting and Technical Notes

  • High Background 2-HG: Ensure cell lines are properly authenticated and tested for mycoplasma contamination, as both factors can alter basal metabolite levels.
  • Poor Chromatographic Separation: Optimize mobile phase composition and gradient conditions. Consider using alternative column chemistry (HILIC) if reversed-phase separation is inadequate.
  • Variable Extraction Efficiency: Use stable isotope-labeled internal standards (e.g., D-2-HG-13C5) to correct for extraction efficiency and matrix effects.
  • Incomplete 2-HG Reduction: Verify this compound stock solution integrity and cellular permeability. Consider using a positive control (known IDH1-mutant cell line) to validate the assay.
  • Interference Peaks in MS: Optimize mass spectrometer parameters (cone voltage, collision energy) and ensure adequate chromatographic separation to minimize isobaric interference.

Applications in Drug Development Research

The combination of this compound treatment with robust 2-HG quantification provides a powerful platform for various applications in basic research and drug development:

  • Target Validation: Confirming the role of mutant IDH1 in specific cellular models through pharmacological inhibition.
  • Compound Screening: Evaluating the potency and efficacy of novel IDH1 inhibitors in cellular systems.
  • Biomarker Development: Establishing 2-HG reduction as a pharmacodynamic biomarker for clinical trials of IDH1 inhibitors.
  • Mechanistic Studies: Investigating the downstream effects of mutant IDH1 inhibition on epigenetic regulation, cellular differentiation, and metabolism.
  • Combination Therapy: Identifying synergistic drug combinations by assessing 2-HG modulation in response to multiple agents.

The protocols described herein have been successfully applied in preclinical studies demonstrating that this compound treatment reverses the hypermethylation phenotype and induces differentiation in IDH1 mutant AML cells, providing important insights into the therapeutic potential of mutant IDH1 inhibition. [1]

Conclusion

The detailed protocols presented in these application notes provide researchers with a comprehensive framework for evaluating the pharmacological effects of this compound through quantification of intracellular 2-HG using LC-MS/MS. The method offers high sensitivity, specificity, and reproducibility, making it suitable for both basic research and drug development applications. When properly implemented, this approach enables robust assessment of target engagement and facilitates the development of novel therapies targeting mutant IDH1 in cancer.

References

Comprehensive Application Note: GSK864 Mutant IDH1 Inhibitor in AML Cell Differentiation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by a block in cellular differentiation that leads to accumulation of immature blast cells in the bone marrow and peripheral blood. Despite advances in treatment, AML continues to pose significant therapeutic challenges, particularly in older patients who represent the majority of cases and often cannot tolerate intensive chemotherapy regimens. The discovery of mutations in isocitrate dehydrogenase 1 (IDH1) in approximately 10-40% of normal karyotype AML cases has revealed a promising therapeutic target for a substantial patient population. These mutations occur primarily at residue R132 in the enzyme's active site, conferring a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). This metabolite accumulates to high levels (up to 10 mM in tumor cells) and inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired differentiation, and leukemogenesis [1] [2].

GSK864 represents a targeted therapeutic approach for IDH1-mutant AML by specifically inhibiting the mutant IDH1 enzyme and reducing 2-HG production. This application note provides detailed protocols and methodological considerations for assessing the differentiation potential of this compound in IDH1-mutant AML models, enabling researchers to evaluate this compound's ability to reverse the differentiation block characteristic of AML. The induction of cellular differentiation represents a promising therapeutic strategy, as demonstrated by the success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, offering the potential for reduced toxicity compared to conventional cytotoxic chemotherapy [2] [3].

This compound Compound Characterization

Biochemical and Cellular Profiling

This compound is a potent and selective inhibitor of mutant IDH1 enzymes. Biochemical characterization demonstrates that this compound inhibits various IDH1 mutant forms with nanomolar potency, showing particular efficacy against the R132H and R132C variants commonly found in AML and other malignancies. In cellular models, this compound effectively reduces 2-HG production, with studies demonstrating rapid decline in intracellular 2-HG levels within hours of treatment, reaching maximal inhibition by 24 hours [1].

Table 1: Biochemical and Cellular Potency of this compound

Parameter Value Experimental Context
mIDH1 R132H IC₅₀ 100-150 nM Purified recombinant enzyme assay [1]
mIDH1 R132C IC₅₀ 100-150 nM Purified recombinant enzyme assay [1]
Wild-type IDH1 Selectivity >10-fold Selective over wild-type enzyme [1]
mIDH2 R172Q IC₅₀ 183 nM Demonstrates some cross-reactivity [1]
Cellular 2-HG Reduction (EC₅₀) ~85 nM HT1080 fibrosarcoma cells (R132C mutation) [2]
Reversibility Complete within 14h 2-HG levels recover after compound washout [2]
Mechanism of Action

This compound functions through an allosteric inhibition mechanism, binding to a pocket distinct from the enzyme's active site. Structural studies reveal that this compound binds to the open conformation of IDH1 when complexed with NADP+, locking the enzyme in a catalytically inactive state. This binding mode prevents the conformational changes necessary for the loop-to-helix transition required for catalytic activity. Unlike orthosteric inhibitors, this compound exhibits a non-competitive inhibition pattern with respect to α-KG, which may be advantageous in the dynamic metabolic environment of cancer cells where substrate concentrations fluctuate significantly. This mechanism effectively suppresses 2-HG production without completely abrogating the wild-type IDH1 function, potentially minimizing on-target toxicities in clinical applications [1] [2].

Experimental Protocols

Cell Culture and Maintenance

Cell Lines: Utilize IDH1-mutant AML cell lines (primary patient-derived cells when available) or engineered model systems. HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) serve as a well-characterized model for initial 2-HG inhibition studies [1] [2].

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For differentiation assays, ensure cells are in logarithmic growth phase at experiment initiation [2] [3].

Compound Preparation: Prepare 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, prepare fresh working dilutions in complete medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) in all experiments [2].

Cellular Differentiation Assay Protocol
  • Cell Seeding: Harvest exponentially growing cells and seed at 2-5 × 10⁴ cells/mL in appropriate culture vessels. Allow cells to adhere and recover for 4-6 hours before compound addition [2] [3].

  • Compound Treatment: Treat cells with this compound across a concentration range (typically 10 nM - 10 μM) based on preliminary potency data. Include appropriate controls:

    • Vehicle control (0.1% DMSO)
    • Positive control for differentiation (e.g., ATRA for susceptible cell lines)
    • Untreated cells for baseline measurements [2] [3].
  • Incubation Duration: Maintain cells in compound-containing medium for 5-7 days, with medium refreshment every 2-3 days. Monitor cell density and subculture if necessary to maintain optimal density [2].

  • Morphological Assessment: At designated time points, prepare cytospin slides and stain with Wright-Giemsa. Evaluate morphological features of differentiation using light microscopy:

    • Reduction in nuclear:cytoplasmic ratio
    • Nuclear condensation and segmentation
    • Cytoplasmic granularity changes
    • Appearance of mature granulocytic or monocytic features [4] [3].
  • Functional Differentiation Assays:

    • Nitroblue Tetrazolium (NBT) Reduction: Assess phagocytic capability by incubating 1 × 10⁶ cells with 0.1% NBT and 100 ng/mL PMA for 30 min at 37°C. Score positive cells containing dark blue formazan deposits [3].
    • CD11b Surface Expression: Harvest cells, wash with PBS, and incubate with anti-CD11b-PE antibody for 30 min at 4°C. Analyze by flow cytometry. Include appropriate isotype controls [3].

Table 2: Key Parameters for Cellular Differentiation Assays

Assay Type Key Readout Time Point Expected Outcome with this compound
Morphological Assessment Differentiation markers Days 5-7 Increased mature granulocytic features
NBT Reduction Functional differentiation Days 5-7 Significant increase in NBT-positive cells
CD11b Expression Surface differentiation marker Days 3-5 Dose-dependent increase in CD11b+ population
Cell Proliferation Cell count, viability Days 1-7 Growth inhibition without massive cell death
Cell Cycle Analysis DNA content Days 2-4 G₁/G₀ phase arrest

Data Analysis and Interpretation

Quantification of Differentiation

Calculate the percentage of differentiated cells for each experimental condition. For morphological assessment, count at least 200 cells per condition by two independent observers blinded to treatment groups. For flow cytometric analysis of CD11b expression, set gates based on isotype controls and report the percentage of positive cells and mean fluorescence intensity. For NBT reduction, count a minimum of 200 cells and report the percentage containing formazan deposits [4] [3].

Assessment of Proliferation and Viability

Monitor cell counts and viability throughout the differentiation assay using trypan blue exclusion or automated cell counters. Perform complementary assays such as CCK-8 at 96 hours to quantify anti-proliferative effects. Note that effective differentiation agents typically inhibit proliferation without causing massive apoptosis in the initial treatment period [4].

The experimental workflow below illustrates the key steps in performing and analyzing this compound-induced differentiation:

G IDH1 Mutation IDH1 Mutation 2-HG Accumulation 2-HG Accumulation IDH1 Mutation->2-HG Accumulation Epigenetic Alterations Epigenetic Alterations 2-HG Accumulation->Epigenetic Alterations Differentiation Block Differentiation Block Epigenetic Alterations->Differentiation Block Differentiation Resumption Differentiation Resumption Differentiation Block->Differentiation Resumption Therapeutic intervention This compound Treatment This compound Treatment 2-HG Reduction 2-HG Reduction This compound Treatment->2-HG Reduction Inhibits mutant IDH1 Epigenetic Normalization Epigenetic Normalization 2-HG Reduction->Epigenetic Normalization Reverses 2-HG effects Epigenetic Normalization->Differentiation Resumption Restores differentiation

Statistical Analysis

Perform experiments in triplicate with three independent biological replicates. Express data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance set at p < 0.05. Calculate EC₅₀ values for differentiation induction using non-linear regression of concentration-response curves [2] [3].

Technical Considerations

Assay Optimization
  • Cell Density: Maintain optimal cell density throughout experiments, as overcrowding can spontaneously induce differentiation in some AML cell lines.
  • Serum Batches: Test different serum batches for consistency, as serum components can influence differentiation potential.
  • Time Course: Perform preliminary time-course experiments, as differentiation markers may appear at different rates.
  • Compound Stability: Ensure this compound stability in culture medium throughout treatment periods [2] [3].
Troubleshooting
  • Incomplete Differentiation: If partial differentiation occurs, consider combination approaches with other differentiation agents such as ATRA or hypomethylating agents.
  • High Background Differentiation: Use lower passage cells and optimize culture conditions to minimize spontaneous differentiation.
  • Variable Responses Between Cell Lines: Account for genetic heterogeneity of AML; characterize multiple cell lines or primary samples when possible [3].

Conclusion

GSK854 represents a promising targeted approach for inducing differentiation in IDH1-mutant AML. The protocols outlined in this application note provide a framework for comprehensive evaluation of its differentiation potential through multiple complementary assays. The allosteric inhibition mechanism of GSK854 offers a therapeutic strategy that specifically addresses the pathophysiological consequences of IDH1 mutations while potentially sparing normal cellular metabolism. These methodologies enable researchers to quantitatively assess compound efficacy, optimize treatment strategies, and explore combination approaches that may enhance clinical outcomes for AML patients with IDH1 mutations [1] [2].

References

GSK864 Research Application Guide: Protocols for Investigating Mutant IDH1 in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

GSK864 is a potent and selective allosteric inhibitor developed to target specific mutant forms of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme. Recurrent heterozygous mutations in IDH1, most commonly at residue R132 (e.g., R132C, R132H, R132G), confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG inhibits cellular differentiation and promotes tumorigenesis. This compound binds to an allosteric site at the dimer interface of mutant IDH1, locking it in an inactive conformation and thereby reducing 2-HG levels. This guide provides detailed protocols for using this compound in a research setting to explore the biology of mutant IDH1 and its therapeutic targeting.

Compound Profile and Biochemical Characterization

This compound is characterized as a chemical probe for in vitro and cellular use. Its inactive analog, GSK990, serves as a critical negative control to distinguish target-specific effects from non-specific or off-target activities.

Table 1: Physicochemical and Biochemical Properties of this compound and Controls

Property This compound (Probe) GSK990 (Negative Control) GSK321 (Analog)
Molecular Formula C~30~H~33~FN~6~O~4~ C~23~H~23~N~7~O~2~ C~28~H~28~FN~5~O~3~
Molecular Weight 560.3 g/mol 429.2 g/mol 501.2 g/mol
IC~50~ (IDH1 R132H) 15 nM [1] Inactive [2] N/A
IC~50~ (IDH1 R132C) 8.8 nM [1] Inactive [2] N/A
IC~50~ (IDH1 R132G) 16.6 nM [1] Inactive [2] N/A
IC~50~ (Wild-type IDH1) 466.5 nM [1] N/A N/A
Key Assays NADPH production, thermal shift [1] N/A Chemoproteomics [2]

Table 2: Summary of Published Cellular IC~50~ and Functional Effects

Cell Line / Context Reported IC~50~ / Effect Key Readout Citation
HT-1080 (Fibrosarcoma, IDH1 R132C) Dose-dependent reduction 2-HG production [2]
Leukemia Cells (Jurkat, MV4-11) ~2 μmol/mL reduced proliferation [3] Cell proliferation [3]
Leukemia Cells (Jurkat, MV4-11) Increased ROS, mitochondrial depolarization [3] Metabolic reprogramming & apoptosis [3]

Experimental Protocols

Preparation of this compound Stock Solution

Timing: 1–2 hours

  • Centrifuge the vial containing this compound powder at 1000 × g for 3 minutes to pellet the compound at the bottom of the tube [4].
  • Resuspend the compound in high-quality, sterile dimethyl sulfoxide (DMSO) to prepare a standard storage concentration of 50 mM [4].
  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C [4].

Note: The storage concentration should be lower than the compound's solubility in DMSO at room temperature to ensure homogeneity. Visually inspect the stock solution for any precipitation before use [4].

Cell-Based Assay for 2-HG Reduction

This protocol measures the hallmark oncometabolite output of mutant IDH1.

Key Materials:

  • Cell Line: HT-1080 fibrosarcoma cells (harboring IDH1 R132C mutation) [2].
  • Controls: Include DMSO (vehicle) and the negative control compound GSK990.

Procedure:

  • Cell Culture and Passaging: Maintain HT-1080 cells in recommended medium at 37°C and 5% CO~2~. Passage cells when they reach 80–90% confluence using standard trypsinization techniques [4].
  • Cell Seeding: Seed cells in an appropriate multi-well plate at a density that will ensure they are in the logarithmic (Log) phase of growth at the time of treatment.
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a corresponding range of GSK990. Maintain a constant concentration of DMSO across all treatments (typically ≤0.1% v/v).
  • Incubation: Incubate the cells for 24 hours [2].
  • Metabolite Extraction: After incubation, extract intracellular metabolites. A common method is to use a cold methanol-water solvent system.
  • 2-HG Quantification: Measure 2-HG levels using either:
    • Mass Spectrometry (LC-MS or GC-MS): The gold standard for accurate quantification [5] [3].
    • Commercial 2-HG Assay Kits: Available in colorimetric or fluorometric formats for higher throughput.

Expected Outcome: this compound should produce a dose-dependent reduction in 2-HG levels, while GSK990 and the vehicle control should show no effect [2].

Cell Proliferation and Viability Assay

Timing: 3–5 days

This protocol assesses the anti-proliferative effects of this compound.

Key Materials:

  • Cell Lines: Leukemic cell lines such as Jurkat and MV4-11 [3].
  • Reagent: Cell Counting Kit-8 (CCK-8) or similar MTS/Alamar Blue reagent [4].

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in culture medium.
  • Compound Treatment: Treat cells with a dose range of this compound and GSK990. Include a DMSO vehicle control and a blank control (medium only).
  • Incubation: Incubate the cells for 48–72 hours. For a 48-hour treatment, an IC~50~ value of approximately 2 μmol/mL has been reported in Jurkat and MV4-11 cells [3].
  • Viability Measurement:
    • Add 10 μL of CCK-8 reagent directly to each well.
    • Incubate the plate for 1–4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine IC~50~ values using non-linear regression analysis in software such as GraphPad Prism.
Assessment of Metabolic and Apoptotic Effects

This protocol evaluates downstream functional consequences of mutant IDH1 inhibition.

Procedure:

  • Treat Cells: Treat leukemic cells (e.g., Jurkat, MV4-11) with this compound (e.g., at ~2 μmol/mL) or control for 48 hours [3].
  • Stain and Analyze:
    • Reactive Oxygen Species (ROS): Use a cell-permeable fluorescent probe like H~2~DCFDA. An increase in fluorescence indicates elevated ROS levels. This compound treatment induced a 2-6% increase in intracellular ROS in leukemic models [3].
    • Mitochondrial Membrane Potential (ΔΨm): Use JC-1 dye. In healthy cells, JC-1 forms aggregates (red fluorescence); in depolarized mitochondria, it remains as monomers (green fluorescence). A shift from red to green indicates depolarization. This compound treatment led to a 15-40% increase in depolarization [3].
    • Apoptosis: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to quantify apoptotic cells. This compound induced apoptosis in approximately 17% of treated leukemic cells [3].

Mechanism of Action and Pathway Analysis

This compound acts as an allosteric inhibitor, binding at the dimer interface of mutant IDH1 and locking the enzyme in an inactive, closed conformation. This binding disrupts the active site, weakening the binding of Mg²⁺ and the substrate 2-oxoglutarate (2OG), thereby preferentially inhibiting the neomorphic reaction that produces 2-HG [6].

The following diagram illustrates the signaling pathway and metabolic consequences of inhibiting mutant IDH1 with this compound.

G MutantIDH1 Mutant IDH1 (R132C/H/G) Reaction Neomorphic Reaction: 2OG → 2-HG MutantIDH1->Reaction Catalyzes This compound This compound (Allosteric Inhibitor) This compound->MutantIDH1 Binds & Inactivates This compound->Reaction Inhibits TwoHG 2-HG Accumulation (Oncometabolite) This compound->TwoHG Reduces MetabolicShift Metabolic Reprogramming: Shift to Glycolysis This compound->MetabolicShift Triggers Reaction->TwoHG Consequences Inhibition of DNA/Histone Demethylases Block to Cellular Differentiation Promotion of Tumorigenesis TwoHG->Consequences TwoHG->Consequences Causes ROS Increased ROS MetabolicShift->ROS Apoptosis Mitochondrial Depolarization & Apoptosis ROS->Apoptosis

Diagram 1: this compound inhibits mutant IDH1, reducing the oncometabolite 2-HG and triggering anti-tumor effects. The primary pathway (red nodes) shows the canonical 2-HG-driven biology that is suppressed by this compound. The secondary consequences (blue nodes) show the metabolic reprogramming and apoptosis induced by inhibitor treatment [3] [6].

Data Analysis and Interpretation

  • Normalization: Normalize all experimental readouts (2-HG levels, viability, ROS, etc.) to the DMSO vehicle control.
  • Dose-Response Curves: Plot data as response versus log~10~(concentration) and fit with a non-linear regression model to calculate IC~50~ values.
  • Statistical Analysis: Use appropriate statistical tests (e.g., unpaired t-test for two groups, one-way ANOVA for multiple groups) to compare treatment groups to controls. A p-value of < 0.05 is typically considered significant.
  • Specificity Check: The activity profile of this compound should be compared directly with its inactive analog GSK990. Effects observed with this compound but not with GSK990 at equivalent concentrations are likely target-specific.

Critical Considerations for Researchers

  • Selectivity: While this compound is potent against mutant IDH1, note that it shows moderate selectivity over wild-type IDH1 (IC~50~ ~466 nM) and can also inhibit mutant IDH2 at higher concentrations (IC~50~ ~183-1916 nM) [5] [1]. Always use the negative control GSK990.
  • Cellular Context: The phenotypic consequences of this compound treatment (e.g., potent anti-proliferative effects vs. primarily 2-HG reduction) are highly dependent on the cell model used. Choose models that are genetically relevant to your research question.
  • Solubility and Handling: this compound is DMSO-soluble. Ensure final DMSO concentrations in cell culture are kept low (≤0.1%) to minimize solvent toxicity.
  • Off-Target Effects: A 2023 study cautioned about potential adverse effects, such as phospholipidosis induction, at concentrations near 1 μM [1]. This underscores the importance of dose-response experiments and using the appropriate negative control.

References

GSK864 stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 Biochemical Profile

This compound is a potent and selective allosteric inhibitor of specific mutant forms of isocitrate dehydrogenase 1 (IDH1), which locks the enzyme in a catalytically inactive conformation [1] [2]. The table below summarizes its key physical and inhibitory properties.

Property Value / Description
CAS Number 1816331-66-4 [3] [4] [1]
Molecular Formula C₃₀H₃₁FN₆O₄ [3] [4]
Molecular Weight 558.60 g/mol [3] [4]
Physical Form Light brown to brown solid [3]
Purity ≥98% (HPLC) [1]
Primary Target Mutant IDH1 (R132C/H/G) [3] [5] [4]
IC₅₀ (IDH1 R132C) 8.8 nM [3] [4] [6]
IC₅₀ (IDH1 R132H) 15.2 nM [3] [4] [6]
IC₅₀ (IDH1 R132G) 16.6 nM [3] [4] [6]
Cellular EC₅₀ (2-HG) 320 nM (in HT1080 cells) [3] [6]

Stock Solution Preparation & Storage

Proper preparation and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

  • Solubility: this compound is highly soluble in DMSO at 100 mg/mL (179.02 mM) [3] [4] [6]. It is insoluble in water or ethanol [4].
  • Recommended Storage:
    • Powder: Store at -20°C for up to 3 years [3].
    • Stock Solution in DMSO: Store at -80°C for up to 2 years or at -20°C for 1 year [3]. Use newly opened, hygroscopic DMSO for best results [3] [4].
  • Important Note: To prevent product inactivation, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles [3].

In Vivo Dosing Formulations

For animal studies, the following formulations have been used and validated [3] [4]. The table below outlines two common protocols for preparing working solutions from a DMSO stock.

Component Protocol 1 (Clear Solution) [4] Protocol 2 (Suspended Solution) [3]
Purpose Intraperitoneal (IP) injection [3] Oral (PO) and intraperitoneal (IP) injection [3]
DMSO Stock 50 µL of 50 mg/mL clear solution 100 µL of 25.0 mg/mL stock
Solvent 1 950 µL Corn oil 400 µL PEG300
Solvent 2 - 50 µL Tween-80
Solvent 3 - 450 µL Saline (0.9% NaCl)
Final Concentration 2.5 mg/mL (4.48 mM) 2.5 mg/mL (4.48 mM)
Final Appearance Clear solution [4] Homogeneous suspension [3]
Administration 213 mg/kg, IP [3] 10 mL/kg [3]

Experimental Protocol & Mechanism

A key application of this compound is inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) in mutant IDH1 cell models.

Differentiation Assay in IDH1 Mutant Cells [2]

  • Cell Line: Use HT1080 fibrosarcoma cells (harboring IDH1 R132C mutation).
  • Compound Treatment: Treat cells with this compound for 24 hours. A dose-dependent response can be established (e.g., 0 - 10 µM).
  • Analysis: Measure intracellular 2-HG levels using LC-MS/MS analysis. An EC₅₀ of approximately 320 nM is expected [3] [6].
  • Control: Use the structurally similar but inactive compound GSK990 (10 µM) as a negative control to confirm that observed effects are due to IDH1 inhibition [5] [2].

The following diagram illustrates the molecular mechanism of this compound and the experimental workflow for the differentiation assay.

G cluster_workflow Experimental Workflow with this compound Mutant_IDH1 Mutant IDH1 (R132C/H/G) Two_HG Oncometabolite 2-HG (D-2HG) Mutant_IDH1->Two_HG Converts Alpha_KG α-Ketoglutarate (α-KG) Hypermethylation DNA Hypermethylation & Differentiation Block Two_HG->Hypermethylation This compound This compound (Allosteric Inhibitor) This compound->Mutant_IDH1 Inhibits Normal_Diff Restored Cellular Differentiation Step1 1. Treat IDH1 Mutant Cells (e.g., HT1080) Step2 2. This compound Binds Allosteric Site Locks IDH1 in Inactive Form Step1->Step2 Step2->Normal_Diff Leads to Step3 3. Measure 2-HG Reduction (LC-MS/MS Analysis) Step2->Step3 Step4 4. Assess Phenotypic Output (e.g., Differentiation Marker) Step3->Step4

Critical Notes for Researchers

  • For Research Use Only: this compound is not for human consumption and is intended for research purposes only [3] [6].
  • Negative Control: The use of GSK990 as an inactive, structurally related control compound is highly recommended to confirm target-specific effects and rule out off-target activity [5].
  • Handling Suspensions: If using the suspension formulation for in vivo studies, ensure it is mixed evenly immediately before administration to maintain a homogeneous mixture [3] [4].
  • In Vivo Stability: For in vivo studies requiring a continuous dosing period exceeding half a month, the clear solution formulation in 5% DMSO and corn oil should be chosen with careful consideration [3].

References

GSK864 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stock Solution Preparation

GSK864 is readily soluble in DMSO, which is the preferred solvent for preparing concentrated stock solutions.

Solvent Solubility Recommended Stock Concentration
DMSO ~100 mg/mL (~179 mM) [1] [2] 10-100 mM in DMSO [1]

When preparing stock solutions, please note:

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from the air), which can affect the solubility and stability of your stock solution over time. It is best to use newly opened, anhydrous DMSO [1].
  • Storage: Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [1] [2].

Working Solution Formulations for Biological Assays

For cellular or in vivo experiments, the concentrated DMSO stock must be diluted into an aqueous solvent system. The table below summarizes formulations with supporting data from the literature.

Formulation Final Concentration (Example) Solution Appearance Reported Application & Notes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] ≥ 2.5 mg/mL (4.48 mM) [1] [2] Clear solution [1] [2] In vivo (intraperitoneal injection in mice) [1]. Add co-solvents sequentially in the order listed [2].
10% DMSO + 90% Corn Oil [1] [2] ≥ 2.5 mg/mL (4.48 mM) [1] [2] Clear solution [1] [2] In vivo. Suitable for studies longer than half a month [1].
10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] 2.5 mg/mL (4.48 mM) [1] [2] Suspension solution [1] [2] Suitable for oral and intraperitoneal injection [1]. Requires ultrasonication to prepare [2].

The following diagram illustrates the decision-making workflow for selecting and preparing these formulations:

G Start Prepare this compound Working Solution Animal In Vivo Experiment? Start->Animal DMSO_Alert Keep Final DMSO Concentration Biologically Compatible (e.g., <1%) Animal->DMSO_Alert Yes InVitro Dilute DMSO stock directly into cell culture medium. Ensure final DMSO is non-toxic. Animal->InVitro No Clear Requires clear solution? DMSO_Alert->Clear LongTerm Study > 2 weeks? Clear->LongTerm No Form1 Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Clear->Form1 Yes Oral_IP Suspension acceptable for oral/intraperitoneal route? LongTerm->Oral_IP No Form2 Formulation 2: 10% DMSO + 90% Corn Oil LongTerm->Form2 Yes Form3 Formulation 3: 10% DMSO + 90% (20% SBE-β-CD in Saline) Oral_IP->Form3 Yes

Frequently Asked Questions

Q1: What is the typical final DMSO concentration tolerated in cell-based assays? While the search results do not specify an exact safe concentration for every cell type, it is a standard practice in cell culture to keep the final DMSO concentration below 0.1-0.5% to avoid cytotoxicity. You should determine the optimal concentration for your specific cell line empirically.

Q2: Why does this compound form a suspension in one formulation but not others? Formulation 3 uses a cyclodextrin (SBE-β-CD) to keep the compound in solution. The capacity of this agent to solubilize this compound is limited at the given concentration, leading to a saturated suspension rather than a clear solution [1] [2]. The other formulations use solvents like PEG300 and Corn Oil, which can dissolve the compound more effectively at the tested concentration.

Q3: Has the activity of this compound been confirmed in cellular models? Yes. Research published in Scientific Reports confirms that this compound potently inhibits 2-HG production in HT1080 fibrosarcoma cells (which harbor an IDH1 R132C mutation) with an EC₅₀ of 320 nM [1] [3].

References

Quantitative Data on GSK864 Permeability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data from search results regarding GSK864's properties.

Property Value / Result Experimental Context
Caco-2 Permeability "Cell-permeable" [1] Qualitative assessment from a study using a structurally related analog (GSK321); determined via artificial membrane and Caco-2 permeability assays [1].
IC50 (Enzyme) R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] Measured against purified mutant IDH1 enzymes [2].
EC50 (Cellular 2-HG Inhibition) 320 nM (in HT1080 cells) [2] Concentration that halves 2-HG production in mutant IDH1 cells, indicating cellular activity [2].

Experimental Protocols for Permeability Assessment

Here are established methodologies you can use to evaluate and optimize this compound's permeability in your lab.

Caco-2 Cell Monolayer Permeability Assay

This is a gold-standard method for predicting intestinal absorption and assessing a compound's ability to cross cellular barriers [3] [4].

  • Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts for 15-21 days to form a confluent, differentiated monolayer [3].
  • Integrity Validation: Verify monolayer integrity before the assay. Common criteria include:
    • Transepithelial Electrical Resistance (TEER): TEER > 500 Ω·cm² for 96-well formats or > 1000 Ω·cm² for 24-well formats [3].
    • Paracellular Flux: Use a low-permeability marker like Lucifer Yellow (LY). Apparent permeability (Papp) for LY should be ≤ 1 x 10⁻⁶ cm/s [3].
  • Permeability Experiment:
    • Procedure: Add this compound (dissolved in buffer) to the donor compartment (apical for A-B transport, basal for B-A transport). Collect samples from the receiver compartment at set time points (e.g., over 2 hours) [3].
    • Analysis: Quantify compound concentration in samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [3] [4].
  • Data Calculation: Calculate the Apparent Permeability Coefficient (Papp) using the formula [3]:
    • Papp = (dQ/dt) / (A × C₀)
    • dQ/dt: Permeation rate (amount of compound in receiver compartment over time)
    • A: Surface area of the transwell membrane
    • C₀: Initial concentration in the donor compartment
Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free method uses an artificial lipid membrane to model passive permeability [1].

Workflow for Permeability Assessment

The following diagram outlines the key steps and decision points in evaluating a compound like this compound.

Start Start: Compound Permeability Assessment P1 Perform High-Throughput Screen (PAMPA Assay) Start->P1 P2 Conduct Mechanistic Study (Caco-2 Assay) P1->P2 P3 Evaluate Permeability Calculate Papp value P2->P3 Decision1 Is Papp > 10 x 10⁻⁶ cm/s? P3->Decision1 P4 Determine Mechanism (A-B vs. B-A transport) Assess efflux potential P5 Correlate with In Vitro Activity (e.g., 2-HG reduction EC50) P4->P5 Decision2 Is cellular activity (EC50) consistent with Papp data? P5->Decision2 P6 Predict In Vivo Absorption Decision1->P4 No Decision1->P5 Yes Decision2->P4 No Decision2->P6 Yes

Frequently Asked Questions

How do I interpret my Caco-2 Papp results for this compound? You can predict in vivo absorption potential based on the apparent permeability coefficient (Papp) [3]:

  • Papp ≤ 1 x 10⁻⁶ cm/s: Low absorption (0-20%)
  • 1 x 10⁻⁶ cm/s < Papp ≤ 10 x 10⁻⁶ cm/s: Medium absorption (20-70%)
  • Papp > 10 x 10⁻⁶ cm/s: High absorption (70-100%)

My this compound shows good Papp but poor cellular activity (high EC50). What could be wrong? This discrepancy suggests issues beyond passive permeability [5]:

  • Cellular Efflux: this compound might be a substrate for efflux transporters like P-gp. Compare apical-to-basal (A-B) and basal-to-apical (B-A) Papp values; a B-A/A-B ratio > 2 indicates active efflux [3].
  • Cellular Metabolism: The compound could be metabolically degraded inside the cell. Use LC-MS/MS to check for metabolite formation in cell assays [4].
  • Target Engagement: The compound may not effectively engage the IDH1 mutant target within the cellular environment. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target binding in cells [5].

What controls should I use for Caco-2 assays? Always include high and low permeability controls to validate your system [3]:

  • High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s)
  • Low Permeability Control: Atenolol (Papp ≤ 1 x 10⁻⁶ cm/s)

Key Optimization and Troubleshooting Strategies

While direct data on this compound is limited, general strategies can guide your optimization efforts.

  • If Permeability is Low:
    • Medicinal Chemistry: Explore prodrug approaches or synthesize analogs to improve lipophilicity within an optimal range.
    • Formulation: Use formulation additives like lipid-based systems or permeation enhancers in your assay buffer to improve solubility and diffusion.
  • If Efflux is High:
    • Co-administration: Investigate the effect of co-incubating with efflux transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) [3].
  • General Considerations:
    • Solubility: Ensure this compound is fully soluble in your assay buffer at the working concentration. Precipitation will lead to inaccurate Papp calculations.
    • Non-Specific Binding: Test for compound binding to assay apparatus (plastic plates, filters) which can reduce the free concentration available for permeation.

The search results confirm this compound is cell-permeable [1], but detailed optimization data is not publicly available. The protocols and strategies provided should serve as a solid foundation for your own investigations.

References

GSK864 Selectivity and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 is characterized as an allosteric inhibitor targeting specific mutant forms of IDH1. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values, which are central to understanding its selectivity profile [1] [2].

Target IC₅₀ Value Experimental Assay / Context
IDH1 R132C Mutant 8.8 nM NADPH production and thermal shift assay [2]
IDH1 R132H Mutant 15.2 nM NADPH production and thermal shift assay [1] [2]
IDH1 R132G Mutant 16.6 nM NADPH production and thermal shift assay [1] [2]
Wild-type IDH1 ~466.5 nM Selectivity assessment [2]
Wild-type IDH2 ~1360 nM Selectivity assessment [2]

This data shows that This compound is significantly more potent against mutant IDH1 (R132C/H/G) than against the wild-type enzyme, with selectivity ranging from approximately 30 to over 50-fold [1] [2]. However, it is important to note that at higher concentrations (micromolar range), this compound can also inhibit wild-type IDH1 activity in cellular models [3].

Experimental Findings & Protocols

Researchers have used this compound to investigate the biological consequences of inhibiting mutant and wild-type IDH1. Here is a summary of key findings and associated methodologies.

  • In Vitro Cell Proliferation Assay (Wild-type IDH1 Context)

    • Purpose: To determine the effect of this compound on the growth of leukemia cell lines (Jurkat and MV4-11) expressing wild-type IDH1 [3].
    • Protocol: Cells were treated with this compound for 48 hours, and cell viability was measured. The IC₅₀ value for proliferation inhibition was found to be approximately 2 μmol/L [3].
    • Troubleshooting Note: The effective concentration in this assay is much higher than the IC₅₀ for mutant IDH1, consistent with its lower potency against the wild-type enzyme. This suggests observed effects may be due to off-target inhibition at high concentrations.
  • In Vitro Metabolomic Analysis

    • Purpose: To profile global metabolic changes in leukemic cells following wild-type IDH1 inhibition [3].
    • Protocol:
      • Treat cells (e.g., Jurkat, MV4-11) with this compound.
      • Extract intracellular metabolites.
      • Perform untargeted metabolomics using GC-MS/MS.
      • Analyze data with multivariate statistical methods (e.g., PLS-DA) and pathway analysis tools (e.g., MetaboAnalyst).
    • Key Finding: this compound treatment can shift cellular metabolism, reducing metabolites related to the TCA cycle (e.g., fumarate, citrate, α-ketoglutarate) and altering one-carbon metabolism intermediates [3].
  • In Vivo Efficacy Study (Mutant IDH1 Context)

    • Purpose: To evaluate the ability of this compound to inhibit 2-HG production and affect differentiation in a mouse model transplanted with human IDH1-mutant cells [1].
    • Protocol:
      • Administer this compound via intraperitoneal (IP) injection.
      • Formulation: PG:DMSO:PEG400:H₂O (16.7:?:?:?, exact ratios to be verified from primary literature) [1].
      • Monitor drug concentration in peripheral blood and analyze bone marrow cells for differentiation markers (e.g., huCD45+ CD38+).
    • Outcome: this compound maintained significant blood concentrations for up to 24 hours and promoted early differentiation markers in engrafted mutant cells [1].

Metabolic Pathway Context

The following diagram illustrates the metabolic context of IDH1 function and the point of inhibition for this compound, which is crucial for interpreting your experimental results.

G Isocitrate Isocitrate IDH1_WT IDH1_WT Isocitrate->IDH1_WT Normal Reaction Alpha_KG Alpha_KG IDH1_Mutant IDH1_Mutant Alpha_KG->IDH1_Mutant Neomorphic Reaction (Mutant IDH1) D_2HG D_2HG IDH1_WT->Alpha_KG Normal Reaction IDH1_Mutant->D_2HG Neomorphic Reaction (Mutant IDH1) This compound This compound This compound->IDH1_Mutant Allosteric Inhibition

Key Considerations for Your Experiments

Based on the available data, here are critical factors to consider when using this compound:

  • Concentration is Critical: The selectivity of this compound for mutant IDH1 is concentration-dependent.
    • Use nanomolar concentrations (e.g., 10-100 nM) to specifically target IDH1 mutants (R132C/H/G).
    • Be aware that at micromolar concentrations (e.g., 1-2 μmol/L), inhibition of wild-type IDH1 and other potential off-target effects can occur [3] [2].
  • Validate On-Target Effect: When using this compound, especially at higher concentrations, always measure the production of D-2HG (for mutant IDH1) or the α-KG/NADPH ratio (for wild-type IDH1) to confirm the on-target effect is responsible for the observed phenotype [3] [1].
  • Use an Inactive Analog for Control: The chemical probe community suggests using an inactive analog, GSK990, as a critical control to rule out off-target effects not related to IDH1 inhibition [2].

References

GSK864 Storage and Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling parameters for GSK864 based on manufacturer datasheets and supplier information [1] [2] [3].

Parameter Specification Additional Notes
Physical Form Solid (light brown to brown or white to off-white powder) [1] [3]

| Recommended Storage (Powder) | Short-term: -20°C or 0°C [1] [4] [3] Long-term: -20°C [1] [3] | Keep container tightly sealed in a cool, well-ventilated area, and desiccated [2] [4]. | | Recommended Storage (Solution) | Short-term: -20°C for 1 month [1] [3] Long-term: -80°C for 6 months to 2 years [1] [3] | Use newly opened, hygroscopic DMSO [1]. | | Solubility (DMSO) | ~100 mg/mL (~179 mM) [1] [3] [5] | Sonication may be needed [1]. | | Shipping Condition | Room temperature [3] [5] | Suppliers indicate it is stable at ambient temperature for several days during shipping [3]. |

Experimental Protocols and In Vivo Formulation

Preparing stock solutions correctly is critical for experimental success. Below is a standard protocol for preparing a 10 mM stock solution in DMSO, adapted from supplier recommendations [1] [3].

GSK864_stock_preparation start Weigh this compound powder step1 Calculate required solvent volume (Mass in mg / 558.60 * 1000 = Volume in µL) start->step1 step2 Add calculated volume of pure, anhydrous DMSO step1->step2 step3 Mix thoroughly by vortexing step2->step3 step4 Optional: Brief sonication to ensure complete dissolution step3->step4 aliquots Prepare single-use aliquots step4->aliquots store_short Store at -20°C for up to 1 month aliquots->store_short For short-term use store_long Store at -80°C for up to 2 years aliquots->store_long For long-term stability finish This compound Stock Solution Ready store_short->finish store_long->finish

For in vivo studies, the following formulations have been reported to achieve concentrations of ≥ 2.5 mg/mL (4.48 mM) [1] [3]:

  • Formulation 1 (Clear solution): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially in this order [1] [3].
  • Formulation 2 (Suspension): 10% DMSO + 90% (20% SBE-β-CD in Saline). Requires ultrasonication [1] [3].

Troubleshooting Common Issues

Here are solutions to some potential problems you might face in the lab:

  • Problem: Powder does not fully dissolve in DMSO.

    • Solution: Ensure you are using freshly opened, anhydrous DMSO. Briefly vortex and sonicate the mixture. The solubility is approximately 100 mg/mL, so verify your concentration does not exceed this limit [1] [3] [5].
  • Problem: Precipitation occurs in biological assays after dilution from a DMSO stock.

    • Solution: This is a common issue. When adding the compound to aqueous buffers or media, ensure the final DMSO concentration is kept low (typically ≤0.1-1%). Add the DMSO stock to the media while vortexing to facilitate even dispersion.
  • Problem: Suspected compound degradation or loss of activity over time.

    • Solution: Adhere strictly to recommended storage conditions. Always prepare single-use aliquots to minimize freeze-thaw cycles. For the powder, store desiccated at -20°C. For stock solutions, for long-term stability (up to 2 years), store at -80°C [1] [3].
  • Problem: Handling and safety concerns.

    • Solution: this compound is classified as Acute Toxicity (Category 4, Oral) and is very toxic to aquatic life. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust/aerosols. Use in a well-ventilated area and collect waste for disposal according to local regulations [2].

References

GSK864 Working Concentration Summary

Author: Smolecule Technical Support Team. Date: February 2026

The effective concentration of GSK864 depends on the specific experimental model and objective. The table below summarizes key data from the literature.

Experimental Context Target / Cell Line Reported Concentration Source / Assay
Biochemical Inhibition (IC₅₀) IDH1 R132C mutant 8.8 nM [1]
IDH1 R132H mutant 15.2 nM [1]
IDH1 R132G mutant 16.6 nM [1]
Cellular 2-HG Reduction (EC₅₀) HT1080 fibrosarcoma (R132C) 320 nM LC-MS/MS analysis [1]
Cellular Proliferation (IC₅₀) Jurkat leukemia (wild-type IDH1) ~2 μM MTS assay after 48h [2] [3]
MV4-11 leukemia (wild-type IDH1) ~2 μM MTS assay after 48h [2] [3]
In Vivo Administration CD-1 mice 213 mg/kg Intraperitoneal (IP) injection [1]

Detailed Experimental Protocols

Here are methodologies for key experiments involving this compound, which you can adapt for your troubleshooting guides.

Protocol for Inhibiting 2-HG Production in Cells

This protocol is used to assess the on-target effect of this compound in reducing the oncometabolite D-2-hydroxyglutarate (2-HG) in mutant IDH1 cell lines.

  • Cell Line: HT1080 fibrosarcoma cells (harboring IDH1 R132C mutation).
  • Inhibitor Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO [1].
    • Further dilute the stock in cell culture medium to achieve the desired final treatment concentration (e.g., around 320 nM for EC₅₀, or a range from 100 nM to 10 μM for a dose-response curve). Include a vehicle control with an equal concentration of DMSO.
  • Treatment:
    • Seed cells at an appropriate density and allow them to adhere overnight.
    • Replace the medium with treatment medium containing this compound or vehicle control.
    • Incubate cells for 24 hours [1].
  • Metabolite Extraction & Analysis:
    • After incubation, wash cells with PBS and quench metabolism rapidly (e.g., using dry ice or liquid nitrogen).
    • Extract intracellular metabolites typically using a cold methanol/water solution.
    • Analyze the 2-HG levels in the cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].
Protocol for Cell Proliferation and Viability Assay

This method is used to determine the anti-proliferative effects of this compound, particularly in studies investigating wild-type IDH1.

  • Cell Lines: Jurkat or MV4-11 leukemic cells (wild-type IDH1) [2] [3].
  • Inhibitor Preparation:
    • Prepare a 10 mM stock in DMSO and serially dilute in culture medium. A final concentration of 2 μM is effective for these lines, but a range from 0.5 to 10 μM is recommended for establishing a dose-response [2] [3].
  • Treatment and Assay:
    • Seed cells in 96-well plates.
    • Treat with this compound or vehicle control for 48 hours.
    • Measure cell viability using a standard colorimetric assay like the MTS assay according to the manufacturer's instructions.
    • Observe morphological changes associated with apoptosis, such as chromatin condensation, under a microscope [2] [3].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for a typical experiment using this compound, from setup to analysis.

G Start Experiment Planning Prep Inhibitor Preparation - Prepare 10 mM stock in DMSO - Dilute in culture medium Start->Prep CellSeed Cell Seeding - Select appropriate cell line - Allow adherence Prep->CellSeed Treatment Treatment Application - Apply this compound at target concentration - Include DMSO vehicle control CellSeed->Treatment Incubation Incubation Treatment->Incubation AnalysisChoice Analysis Choice Incubation->AnalysisChoice A1 On-target Effect (2-HG Measurement) AnalysisChoice->A1 e.g., 24h A2 Phenotypic Effect (Viability/Proliferation) AnalysisChoice->A2 e.g., 48h Assay1 Metabolite Extraction & LC-MS/MS A1->Assay1 Assay2 Viability Assay (e.g., MTS) & Morphological Observation A2->Assay2 Result1 Result: 2-HG Level Quantification Assay1->Result1 Result2 Result: IC₅₀ & Apoptosis Assessment Assay2->Result2

Key Considerations for Your FAQ

When creating your troubleshooting guides, you may want to address these common points:

  • Solubility and Storage: this compound is soluble in DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles [1] [4].
  • Selectivity Note: While this compound is a potent mutant IDH1 inhibitor, be aware that it can also inhibit the wild-type IDH1 enzyme at higher concentrations (≥ 2 μM), which may explain its effects in leukemic models with wild-type IDH1 [2] [3].
  • Cellular Context is Crucial: The choice of concentration and assay duration should be optimized for your specific cell line, as metabolic activity and proliferation rates can vary significantly.

References

GSK864 off-target effects screening

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of GSK864

The primary intended target of this compound is the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme. However, a 2022 combinatorial drug screen identified a major off-target effect.

Off-Target Experimental Context Observed Effect Key Citation
ABCG2 (ATP-binding cassette subfamily G member 2) [1] Combinatorial screen with anticancer agent TAK-243 (a UBA1 inhibitor) [1] Potentiated TAK-243 cytotoxicity by inhibiting the ABCG2 efflux transporter, without affecting ubiquitylation pathways or ABCG2 expression levels [1]. [1]
Mutant IDH2 [2] Biochemical enzyme assay [2] Inhibited R172Q mIDH2 enzyme with an IC50 of 183 nM [2]. [2]

This off-target effect was associated with reduced ubiquitylation and induction of apoptosis in the screening model. The study concluded that this potentiation of TAK-243 cytotoxicity could serve as a quantitative measure of ABCG2-inhibitory activity [1].

Intended Target & Mechanism of this compound

To fully understand the off-target effects, it's important to first recognize the intended action of this compound. The following diagram illustrates its primary mechanism.

GSK864_mechanism WT_IDH1 Wild-type IDH1 ( Homo dimer ) Alpha_KG α-Ketoglutarate (α-KG) WT_IDH1->Alpha_KG Normal Catalysis Mutant_IDH1 Mutant IDH1 (e.g., R132H/C/G) ( Homo dimer ) Oncometabolite D-2-Hydroxyglutarate (D-2HG) Mutant_IDH1->Oncometabolite Neomorphic Activity This compound This compound Inhibitor This compound->Mutant_IDH1 Binds Allosteric Site Locks Enzyme

Diagram: The primary mechanism of this compound is the allosteric inhibition of mutant IDH1, preventing the production of the oncometabolite D-2HG [3] [4] [5].

Experimental Protocols for Off-Target Assessment

For researchers concerned about off-target effects in their experiments, here are methodologies for key assays cited in the literature.

Assay Type Key Measurement Detailed Protocol Summary

| Cell-Based Potentiation Assay [1] | ABCG2 inhibition, quantified via potentiation of TAK-243 cytotoxicity. | 1. Treat cells with this compound in combination with the UBA1 inhibitor TAK-243. 2. Measure cell viability (e.g., via CTG assay). 3. Assess apoptosis (e.g., via caspase activation) and ubiquitylation levels to confirm mechanism. | | Docking Analysis [1] | In silico prediction of interaction between epigenetic probes and ABCG2. | Use molecular docking software to model the potential binding pose and affinity of this compound to the ABCG2 transporter protein. | | Biochemical Enzyme Assay [2] | Inhibition of mutant IDH2 enzyme activity. | 1. Incubate purified mutant IDH2 (e.g., R172Q) enzyme with substrate and NADPH. 2. Treat with this compound. 3. Measure NADPH oxidation or 2-HG production using a coupled enzymatic reaction with diaphorase/resazurin for fluorescence readout. |

Frequently Asked Questions

Q1: Does this compound inhibit wild-type IDH1? Yes, but with significantly lower potency. One study reported an IC50 of 46 nM for wild-type IDH1, which is about 10-30 times higher than its potency for common IDH1 mutants (IC50 in the range of 2.9-15.2 nM) [3]. Another study using high concentrations of this compound also observed effects on wild-type IDH1 in leukemia cells [6].

Q2: Are there any cell lines recommended for testing this compound's off-target effects? The combinatorial screen that identified the ABCG2 off-target was conducted in the context of cancer cell lines treated with TAK-243 [1]. For general specificity testing, the original probe development paper used HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) to measure reduction in 2-HG production [7].

Q3: What is the clinical relevance of the ABCG2 off-target effect? ABCG2 is a major efflux transporter involved in multidrug resistance. Inhibition of ABCG2 by a compound like this compound has the potential to alter the pharmacokinetics and toxicity of co-administered drugs that are ABCG2 substrates [1]. The study suggests this effect could be exploited to potentiate specific anticancer agents like TAK-243 [1].

References

GSK864 assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 Profiling Data

This table consolidates key data from preclinical characterization assays [1].

Assay Type Description / Target Result / Value
Biochemical IC₅₀ Purified R132H mIDH1 enzyme 100 - 150 nM
Biochemical IC₅₀ Purified R132C mIDH1 enzyme 100 - 150 nM
Biochemical IC₅₀ Purified R172Q mIDH2 enzyme 183 nM
Cellular EC₅₀ (2-HG Reduction) HT-1080 fibrosarcoma cells (IDH1 R132C) 431 nM
Cellular EC₅₀ (2-HG Reduction) SNU-1079 cholangiocarcinoma cells (IDH1 R132C) 288 nM
Selectivity Wild-type IDH1 enzyme >10 µM (Weak or no activity)
Competitive Binding Shift in IC₅₀ with high α-KG (5 mM) ~3 to 4-fold shift (Weakly competitive)
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Confirmed

Experimental Protocols for Troubleshooting

Here are detailed methodologies for key experiments you can use to identify the source of interference.

Biochemical Inhibition Assay

This assay measures the direct inhibition of the mIDH1 enzyme [1].

  • Principle: A diaphorase/resazurin system detects NADPH production via a red-shifted fluorescence readout, which helps minimize interference from compound auto-fluorescence.
  • Procedure:
    • Reaction Mixture: Combine purified recombinant mIDH1 (e.g., R132H or R132C), the substrate isocitrate, and the cofactor NADP+ in a suitable buffer.
    • Inhibitor Incubation: Add this compound (or DMSO vehicle control) to the reaction.
    • Detection: Initiate the coupled reaction with diaphorase and resazurin.
    • Measurement: Monitor the increase in fluorescence (Ex/Em ~560/590 nm) over time. The rate of fluorescence increase is proportional to mIDH1 activity.
  • Troubleshooting: If you suspect assay interference, test the compound against the wild-type IDH1 enzyme. This compound should show minimal activity against the wild-type enzyme, confirming its on-target nature [1].
Cellular 2-HG Production Assay

This assay confirms that this compound can inhibit its target and reduce 2-HG levels in a live-cell system [1].

  • Principle: The oncometabolite D-2-hydroxyglutarate (2-HG) produced by mIDH1 is measured in cell culture supernatants or lysates.
  • Cell Lines:
    • Positive Control: HT-1080 (fibrosarcoma, IDH1 R132C) or engineered U87 (glioblastoma, IDH1 R132H).
    • Negative Control: Use an isogenic wild-type IDH1 cell line.
  • Procedure:
    • Cell Seeding: Plate cells in 96- or 384-well plates and allow them to adhere.
    • Compound Treatment: Treat cells with a dose range of this compound for a set period (e.g., 48-72 hours).
    • Sample Collection: Collect cell culture media or cell lysates.
    • 2-HG Quantification:
      • Method 1 (LC-MS): The gold standard. Use liquid chromatography-mass spectrometry (LC-MS) for absolute quantification of 2-HG.
      • Method 2 (High-Throughput Fluorescence): A coupled enzyme assay that consumes NADPH, which can be detected with a fluorescence probe. This is suitable for higher throughput but requires validation against LC-MS.
  • Troubleshooting: If this compound shows a much higher EC₅₀ in your cellular assay compared to its biochemical IC₅₀, consider factors like cell permeability, compound efflux, or cellular metabolism of the compound.
Cellular Thermal Shift Assay (CETSA)

This assay confirms that this compound directly binds to and stabilizes the mIDH1 protein in a cellular context, providing evidence of target engagement [1].

  • Principle: When a small molecule binds to a protein, it can often increase the protein's thermal stability.
  • Procedure:
    • Cell Treatment: Treat mIDH1-expressing cells with this compound or vehicle.
    • Heating: Aliquot the cell suspensions, heat each aliquot to a range of different temperatures (e.g., from 40°C to 65°C).
    • Cell Lysis: Lyse the heated cells.
    • Fractionation: Centrifuge the lysates to separate the soluble (thermostable) protein from the precipitated (denatured) protein.
    • Detection: Detect the remaining soluble mIDH1 protein in the supernatant via Western blotting or an immunoassay.

This compound Mechanism & Experimental Workflow

The following diagram illustrates the mechanism of this compound and a general workflow for running and troubleshooting the key assays described above.

gsk864_workflow cluster_moa Mechanism of this compound cluster_exp Experimental & Troubleshooting Workflow IDH1_WT Wild-type IDH1 (Physiological) Alpha_KG_WT α-Ketoglutarate (α-KG) IDH1_WT->Alpha_KG_WT Catalyzes Isocitrate_WT Isocitrate Isocitrate_WT->IDH1_WT Consumes IDH1_Mut Mutant IDH1 (e.g., R132H) D2HG D-2-HG (Oncometabolite) IDH1_Mut->D2HG Neomorphic Activity Alpha_KG_Sub α-KG Alpha_KG_Sub->IDH1_Mut Consumes GSK864_MoA This compound Inhibitor GSK864_MoA->IDH1_Mut Binds Allosteric Site & Inhibits Start Start: Suspected Assay Interference Step1 1. Biochemical Assay Check direct enzyme inhibition. Start->Step1 Step1_Issue Issue here? → Compound fluorescence → Non-specific binding Step1->Step1_Issue No Inhibition Step2 2. Cellular Assay Check 2-HG reduction in cells. Step1->Step2 Inhibition OK End Identify Root Cause & Optimize Experiment Step1_Issue->End Step2_Issue Issue here? → Poor cell permeability → Off-target effects Step2->Step2_Issue No 2-HG Reduction Step3 3. Target Engagement (CETSA) Confirm binding in cells. Step2->Step3 2-HG Reduced Step2_Issue->End Step3_Issue Issue here? → No cellular binding → Wrong target Step3->Step3_Issue No Stabilization Step3->End Stabilization Confirmed Step3_Issue->End

Frequently Asked Questions (FAQs)

Q1: How specific is this compound for mutant IDH1 versus other related enzymes? this compound is potent against mIDH1 (R132H/C) but also shows some activity against mIDH2 (R172Q), so it is not entirely selective across the mutant IDH family. It has weak or no activity against wild-type IDH1 at concentrations below 10 µM, which is a good indicator of its on-target profile [1].

Q2: My cellular activity for this compound is weaker than expected. What could be the cause? A difference between biochemical (nanomolar) and cellular (hundreds of nanomolar) potency is common. Key factors to investigate include:

  • Cell Permeability: While this compound is cell-active, efflux transporters or poor uptake can affect its intracellular concentration.
  • Cellular ATP Levels: The mIDH1 reaction is ATP-dependent. Fluctuations in cellular energy status can indirectly influence the assay's readout.
  • Assay Interference: In cellular assays using coupled fluorescence detection, ensure you run appropriate controls (e.g., compound alone, no cells) to rule out fluorescence or quenching artifacts.

Q3: What is the binding mode of this compound? this compound is known to bind to an allosteric site within a single monomer of the mIDH1 homodimer. This is distinct from inhibitors that bind at the dimer interface or the catalytic site [2].

References

GSK864 lot variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Verifying GSK864 Quality and Activity

Before using this compound in critical experiments, it is good practice to verify the identity and functional activity of your compound lot.

  • Certificate of Analysis (CoA): Reputable suppliers provide a CoA for each lot, which includes key data such as purity (typically ≥98% by HPLC), solubility, and storage conditions [1]. You should confirm that your lot's CoA is available and that the data meets your experimental requirements.
  • Functional Activity Assay: The primary function of this compound is to inhibit mutant IDH1 and reduce the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). You can confirm this functionality using the following protocol, adapted from general high-throughput screening principles and specific this compound studies [2] [3] [4].

Protocol: Confirmatory Cell-Based Assay for this compound Function

  • Cell Culture: Use a cell line harboring an IDH1 R132 mutation (e.g., HT-1080 fibrosarcoma cells with R132C IDH1). Culture the cells in appropriate medium and maintain them in a 37°C incubator with 5% CO₂ [2] [3].
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO. A standard storage concentration is 50 mM [2].
    • Treat cells with this compound across a dose-response range (e.g., from nanomolar to low micromolar concentrations). Include a negative control (vehicle, e.g., DMSO) and, if available, an inactive control compound like GSK990 [4].
    • Incubate cells with the compound for a defined period, typically 24 hours [3] [4].
  • D-2-HG Measurement: After treatment, measure intracellular D-2-HG levels. Established methods include:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and quantitative method [3] [5].
    • Enzymatic Assays: Commercial kits are available for D-2-HG detection.
    • Novel Biosensors: Recently developed genetically encoded biosensors like DHOR can also be used for live-cell detection of D-2-HG [5].
  • Data Analysis: A functional lot of this compound will show a dose-dependent reduction in D-2-HG levels, with an EC50 value in the nanomolar range (e.g., 320 nM in HT-1080 cells) [3]. The negative control (DMSO) should show high D-2-HG, while the inactive control (GSK990) should show no reduction.

The workflow below summarizes the key steps for quality and functional verification.

GSK864_QC_Workflow Start Start: New Lot of this compound CoA Review Certificate of Analysis (CoA) Start->CoA CoA_Pass Purity ≥98% and data meets specifications? CoA->CoA_Pass FunctionalAssay Perform Functional Activity Assay CoA_Pass->FunctionalAssay Yes Reject Do Not Use Lot Contact Supplier CoA_Pass->Reject No Functional_Pass Dose-dependent reduction in D-2-HG observed? FunctionalAssay->Functional_Pass Use Lot Approved for Use Functional_Pass->Use Yes Functional_Pass->Reject No

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers might encounter when working with this compound.

Problem & Phenomenon Possible Root Cause Solution and Troubleshooting Steps

| Unexpectedly low potency or no effect: No reduction in D-2-HG levels is observed in cellular assays. | • Incorrect cell model (e.g., uses wild-type IDH1 or a different mutant). • Compound degradation due to improper storage or handling. • Inactive compound lot. | • Verify that your cell line carries an IDH1 R132C/H/G mutation [6] [3]. • Ensure stock solutions are prepared in DMSO, aliquoted, and stored at -20°C to -80°C. Avoid repeated freeze-thaw cycles [2] [1]. • Perform the confirmatory functional assay described above. | | Poor solubility in aqueous buffers: Precipitation is observed when diluting the DMSO stock into cell culture medium. | • The final DMSO concentration in the medium is too high (>0.5-1%). • The working concentration of this compound exceeds its solubility in the aqueous buffer. | • Ensure the final DMSO concentration is kept at 0.1-0.5% [2]. • For in vivo work, use a validated solvent formulation. One protocol suggests 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution at 2.5 mg/mL [3] [1]. | | High variability in replicate experiments: Large standard deviations in D-2-HG measurements or cell viability data. | • Inconsistent cell seeding density or health. • Human error in compound serial dilution or dosing. • Edge effects in cell culture plates. | • Standardize cell culture and passaging protocols to ensure cells are in the logarithmic growth phase [2]. • Use automated liquid handlers or calibrated pipettes for compound dilution. Include control compounds in every experiment. • Use tissue culture-treated plates and account for plate effects during analysis. |

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₃₀H₃₁FN₆O₄, and the molecular weight is 558.60 g/mol [3] [1].

Q2: What is the recommended storage condition for this compound? A2: Store the powder at -20°C. For stock solutions in DMSO, store at -80°C for 6 months or -20°C for 1 month. Aliquot solutions to avoid repeated freeze-thaw cycles [3] [1].

Q3: Is there a negative control available for this compound? A3: Yes, GSK990 is a structurally similar compound that is inactive against IDH1 and serves as an excellent negative control to rule out off-target effects [4].

Q4: Which cancer types are most relevant for studying this compound? A4: this compound is most relevant for cancers with high frequencies of IDH1 R132 mutations, such as acute myeloid leukemia (AML), cholangiocarcinoma, chondrosarcoma, and gliomas [6] [5] [7].

Q5: How selective is this compound for mutant IDH1 over other proteins? A5: this compound has been shown to be highly selective. A chemoproteomics study using a close analog, GSK321, identified IDH1 as the only protein bound with high affinity out of over 300 proteins analyzed, including various kinases, 7-transmembrane receptors, and ion channels [4].

References

GSK864: Formulation and Solubility Guide

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that GSK864 has low water solubility. Successful cellular treatment requires dissolving it in an organic solvent like DMSO first, then diluting into the aqueous cell culture medium. The table below summarizes the key solubility data and recommended formulations for in vitro and in vivo studies [1] [2].

Parameter Details Application / Note
Molecular Weight 558.6 g/mol [1] -
Solubility in DMSO ~100 mg/mL (approx. 179 mM) [1] [2] Primary Stock Solution: For long-term storage, prepare concentrated stock in DMSO.
Solubility in Water <1 mg/mL (Insoluble) [1] Not suitable for direct reconstitution.
Recommended In Vitro Solvent 100% DMSO [1] [2] Dilute stock solution directly into cell culture medium. Final DMSO concentration should be ≤0.1-0.5% to maintain cell viability.
Example In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] Sequential addition of solvents is crucial for clarity and stability. Sonication is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for this compound in cell culture? While the optimal dose depends on your specific cell model, research using leukemia cell lines (Jurkat and MV4-11) reported an IC50 of approximately 2 μM after 48 hours of treatment [3]. In a fibrosarcoma cell line (HT1080) with an IDH1 R132C mutation, this compound reduced the oncometabolite 2-HG production with an EC50 of 320 nM [1] [2]. A good starting point for dose-response experiments is a range from 100 nM to 10 μM.

Q2: My cells are dying in the negative control group with the solvent. What should I check? This points to solvent cytotoxicity. First, verify that the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell types. Ensure the solvent is thoroughly mixed when added to the medium to prevent local, high-concentration spots.

Q3: The compound is precipitating out of solution in the cell culture medium. How can I fix this? Precipitation occurs when the compound's solubility in the aqueous medium is exceeded. To address this:

  • Confirm Stock Solubility: Ensure your primary DMSO stock is a clear solution at 100 mg/mL.
  • Reduce Final Concentration: If possible, lower the final treatment concentration of this compound.
  • Use a Solubility-Enhancing Vehicle: Reformulate your dilution using a mixture like the one suggested for in vivo studies (see table above), appropriately adapted for sterile cell culture conditions.

Q4: How can I confirm that this compound is effectively entering my cells and engaging the target? Directly measuring cellular uptake can be complex. A more practical approach is to use a functional biomarker to confirm target engagement. The established mechanism of this compound is to inhibit mutant IDH1 and drastically reduce the production of its product, D-2-hydroxyglutarate (2-HG) [1] [4]. You can confirm successful cellular uptake and activity by measuring the reduction in intracellular 2-HG levels in your treated cells compared to controls using methods like LC-MS/MS [1] [3].

Experimental Protocol: Testing this compound in Cell Culture

The following diagram illustrates the core workflow for setting up a this compound treatment experiment:

G Start Prepare this compound Stock Solution A Calculate required amount for desired final concentration Start->A B Weigh compound and dissolve in pure DMSO to 100 mg/mL A->B C Aliquot and store at -20°C or -80°C B->C D Dilute for Cell Treatment C->D E Thaw DMSO stock and vortex D->E F Dilute serially into cell culture medium E->F G Vortex thoroughly after each dilution step F->G H Apply diluted this compound to cells for treatment G->H I Confirm Target Engagement (e.g., measure 2-HG levels) H->I

Key Considerations:

  • Aseptic Technique: When working with cell cultures, ensure all steps involving the drug dilution are performed under sterile conditions, ideally in a laminar flow hood.
  • Solvent Control: Always include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as your drug-treated cells.
  • Mixing: The step of thorough vortexing after dilution is critical to prevent precipitation and ensure a homogenous solution.

Validation Assay: Measuring 2-HG Reduction

To functionally validate that this compound has been taken up and is active, you can measure its effect on 2-HG levels. The workflow below outlines the key steps in this process:

G Start Treat Cells with this compound A Harvest cells after desired incubation time Start->A B Wash with PBS to remove extracellular compound A->B C Lyse cells and extract metabolites B->C D Analyze 2-HG levels C->D E LC-MS/MS is the gold standard method D->E F Interpret Results: 2-HG decrease confirms successful uptake/activity E->F

References

Comparative Profile of GSK864 and ML309

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for GSK864 and ML309, providing an at-a-glance comparison of their potency and selectivity [1] [2] [3].

Feature This compound ML309
Primary Target Mutant IDH1 (R132C/H/G) [2] Mutant IDH1 R132H [3]
Biochemical Potency (IC₅₀) R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] R132H: 96 nM [3]
Cellular Potency (EC₅₀) Not explicitly stated in sources 509 nM (in U87MG glioblastoma cells measuring 2-HG reduction) [3]
Selectivity (vs. Wild-Type IDH1) ~30-40 fold (WT IC₅₀: ~460 nM) [4] >380 fold (WT IC₅₀: >36,500 nM) [3]
Selectivity (vs. Mutant IDH2) Moderate inhibition (IC₅₀: 183 nM) [1] Inactive [1] [5]
Inhibition Mode Allosteric, non-competitive [6] [7] Competitive with substrate α-KG [1] [5]
Key Differentiator Potent against multiple IDH1 mutants; some activity vs. mIDH2. Highly selective for IDH1 R132H over WT IDH1 and IDH2.

Detailed Experimental Data and Context

  • Mechanism of Action: Both this compound and ML309 are allosteric inhibitors, meaning they bind to a site on the IDH1 enzyme that is different from the active site where the natural substrate binds. This binding occurs at the dimer interface of the enzyme [6] [4]. Despite this similarity, their precise interactions differ. ML309's inhibition can be overcome by high concentrations of the substrate α-ketoglutarate (α-KG), classifying it as competitive in kinetic studies [1] [5]. In contrast, this compound's inhibition is non-competitive with α-KG, and its potency is affected by magnesium (Mg²⁺) concentration, suggesting a more complex mechanism that involves disrupting the binding of the Mg²⁺ cofactor [6] [7].

  • Structural Insights: Crystallographic studies of related compounds confirm that this inhibitor class binds to an allosteric pocket in the "open" conformation of IDH1. Binding stabilizes this inactive form and prevents a necessary structural change, thereby halting enzyme catalysis without competing directly for the substrate pocket [4].

  • Basis for Selectivity: The selective inhibition of mutant IDH1 over the wild-type enzyme is a complex process not solely determined by how tightly the drug binds. Research indicates that both this compound and ML309 can bind to the wild-type IDH1 enzyme, yet they selectively inhibit the mutant's neomorphic activity [6]. This occurs because the mutant enzyme (IDH1 R132H) has a weaker, less stable interaction with its substrate and Mg²⁺ ion compared to the wild-type. Allosteric inhibitors like this compound and ML309 exploit this instability, disproportionately disrupting the already weaker catalytic process in the mutant enzyme [6] [7].

The following diagram illustrates this selective allosteric inhibition mechanism.

G WT Wild-Type IDH1 SubWT Strongly bound Isocitrate-Mg²⁺ complex WT->SubWT Prefers Mut Mutant IDH1 (R132H) SubMut Weakly bound 2OG + Mg²⁺ Mut->SubMut Prefers Prod 2-HG Oncometabolite SubMut->Prod Leads to Inhib Allosteric Inhibitor (this compound, ML309) Inhib->Mut Binds to Dimer Interface NoProd 2-HG Production Blocked Inhib->NoProd Results in

Key Experimental Protocols

The data in the comparison table were generated using standardized assays that are central to IDH1 inhibitor research.

  • Biochemical IC₅₀ Assay: This test measures direct inhibition of the purified mutant IDH1 enzyme. The standard method is a diaphorase/resazurin-coupled assay [1] [3]. In this setup, the normal enzymatic reaction is run in a plate with a range of inhibitor concentrations. The diaphorase enzyme converts resazurin to fluorescent resorufin in the presence of NADPH. Since IDH1 inhibition reduces NADPH production, it results in lower fluorescence. The IC₅₀ is calculated from the dose-response curve of fluorescence inhibition [3].

  • Cellular EC₅₀ Assay: This test evaluates a compound's ability to inhibit mutant IDH1 function in a live cell context, which accounts for cell penetration and metabolism. Cells engineered or naturally harboring the IDH1 R132H mutation are treated with the inhibitor. After incubation, intracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG) are quantified, typically using mass spectrometry (LC-MS/MS). The EC₅₀ is the concentration that reduces 2-HG production by 50% compared to untreated cells [3] [4].

Key Takeaways for Researchers

  • For projects requiring high specificity for IDH1 R132H over both wild-type IDH1 and IDH2, ML309 may be the superior tool compound due to its exceptional selectivity profile [3].
  • For screening panels against multiple IDH1 mutant variants (R132C/H/G), this compound offers broad coverage and high potency across these common mutations [2].
  • The choice of assay is critical. Be aware that a compound's biochemical IC₅₀ (on purified enzyme) and cellular EC₅₀ (in a live cell model) can differ significantly, as seen with ML309. Cellular assays provide a more holistic view of a compound's functional activity [3].

References

Comparative Analysis with Other mIDH1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

To objectively position GSK864's performance, the table below compares it with other well-characterized mIDH1 inhibitors across multiple parameters.

Inhibitor Name Reported IC₅₀ (vs. mIDH1) Key Differentiating Features Clinical/Probe Status
This compound ~9-17 nM (R132C/H/G) [1] [2] • Allosteric inhibitor; • Moderate selectivity over wtIDH1; • Also inhibits mIDH2 (IC₅₀ 183 nM) [3]. Chemical probe [4] [5]
Ivosidenib (AG-120) ~40-50 nM (R132H/C) [3] • FDA-approved for AML; • High selectivity for mIDH1 over wtIDH1 (85-106 fold) [3]. Clinical drug [6] [3]
AGI-5198 Similar range to Ivosidenib [3] • Early pioneer inhibitor; • Competitive with α-KG (IC₅₀ shifts >10-fold with high α-KG) [3]. Preclinical probe [3]
ML309 Less potent than Ivosidenib & Novartis 530 [3] • Competitive with α-KG (IC₅₀ shifts >10-fold with high α-KG) [3]. Preclinical probe [3]

A 2023 study provided a key insight into this compound's mechanism: its selective inhibition of the mutant IDH1 enzyme over the wild-type is not due to a higher binding affinity, but rather because the mutant enzyme's mechanism is more susceptible to allosteric disruption [6]. This means this compound can bind equally to both forms but only effectively halts the mutant's abnormal function.

Experimental Protocols for Validation

For researchers aiming to validate this compound activity, key methodologies from the literature include:

  • Biochemical Inhibition (IC₅₀): The standard assay measures the reduction of NADP⁺ to NADPH by the mutant IDH1 enzyme. Inhibition is tracked by monitoring the decrease in NADPH fluorescence or absorbance at 340 nm. Assays are typically run in buffers containing Tris-HCl (pH 8.0), MgCl₂, and NADP⁺, with 2-oxoglutarate (2-OG) as the substrate for the mutant enzyme [6] [3].
  • Cellular Target Engagement (CETSA): This method confirms the compound engages with the target in a complex cellular environment. Cells harboring the IDH1 mutation are treated with this compound, heated to different temperatures, and then lysed. The stabilization of the IDH1 protein in the soluble fraction (measured by Western blot) upon inhibitor binding indicates direct target engagement [3].
  • Functional Cellular Activity (2-HG Measurement): The definitive functional readout. HT1080 fibrosarcoma cells (which harbor the IDH1 R132C mutation) are treated with this compound for 24 hours. Intracellular 2-HG levels are then quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) [1] [7] [8].
  • In Vivo Formulation & Dosing: For animal studies, this compound can be administered via intraperitoneal (IP) injection. One published formulation uses 213 mg/kg of this compound in a vehicle of Propylene Glycol:DMSO:PEG400:Water (16.7:5:40:38.3) [7] [8]. Another formulation for oral administration suggests a suspension in 0.5% Methylcellulose [3].

Key Considerations for Researchers

  • Use the Negative Control: An inactive analog, GSK990, is available and should be used in experiments to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [4] [7].
  • Selectivity Profile: While this compound is selective for mutant IDH1 over many other protein classes, be aware of its potential cross-reactivity with mutant IDH2 and its relatively modest selectivity over wild-type IDH1 compared to clinical inhibitors like Ivosidenib [5] [3].
  • Mechanistic Insight: this compound binds to an allosteric site at the enzyme's dimer interface, locking it in an inactive, open conformation. This prevents the conformational change needed for catalysis, explaining its non-competitive mechanism with the substrate 2-OG [6] [7]. The following diagram illustrates this mechanism and a typical workflow for its experimental validation:

G cluster_mechanism Mechanism of Allosteric Inhibition cluster_workflow Experimental Validation Workflow Inhibitor This compound AllostericSite Binds Allosteric Site at Dimer Interface Inhibitor->AllostericSite BiochemicalAssay Biochemical Assay (IC50 Determination) Inhibitor->BiochemicalAssay MutantIDH1 Mutant IDH1 (R132C/H/G) MutantIDH1->AllostericSite ConformationalLock Locks Enzyme in Inactive Conformation AllostericSite->ConformationalLock TwoHGProduction Blocks Production of Oncometabolite 2-HG ConformationalLock->TwoHGProduction CellularEngagement Cellular Target Engagement (CETSA) BiochemicalAssay->CellularEngagement FunctionalActivity Functional Activity (2-HG Measurement via LC-MS/MS) CellularEngagement->FunctionalActivity InVivoStudies In Vivo Efficacy FunctionalActivity->InVivoStudies

References

GSK864 biochemical IC50 cellular EC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Potency of GSK864

The following table consolidates the key quantitative data available for this compound.

Parameter Reported Value Experimental Context / Cell Line
Biochemical IC₅₀ (vs. IDH1 R132C) 8.8 nM [1] Purified recombinant enzyme assay [1].
Biochemical IC₅₀ (vs. IDH1 R132H) 15.2 nM [1] Purified recombinant enzyme assay [1].
Biochemical IC₅₀ (vs. IDH1 R132G) 16.6 nM [1] Purified recombinant enzyme assay [1].
Cellular EC₅₀ (2-HG reduction) 320 nM [1] HT1080 fibrosarcoma cells (harbors R132C IDH1 mutation); measured by LC-MS/MS [1].
Cellular EC₅₀ (2-HG reduction) ~100-150 nM (vs. mIDH1) [2] Not specified; part of a comparative inhibitor study [2].
Biochemical IC₅₀ (vs. mIDH2) 183 nM [2] Purified recombinant enzyme assay; shows some off-target activity against mutant IDH2 [2].

Key Experimental Protocols

The data in the table above were generated using standard pre-clinical discovery assays. Here are the core methodologies for the key experiments cited.

  • Biochemical IC₅₀ Assay: This assay measures the direct inhibition of the mutant IDH1 enzyme in a cell-free system. The typical protocol involves purified recombinant mutant IDH1 protein (e.g., R132H, R132C). The enzyme activity is coupled to a diaphorase/resazurin system, where the NADPH produced by IDH1 reduces resazurin to fluorescent resorufin. Inhibitor potency (IC₅₀) is determined by monitoring the decrease in fluorescence, which correlates with enzyme inhibition [2].

  • Cellular EC₅₀ Assay: This assay evaluates the inhibitor's ability to reduce the levels of the oncometabolite D-2-hydroxyglutarate (2-HG) in living cells. The standard method involves treating a mutant IDH1-containing cell line (such as HT1080 fibrosarcoma cells for the R132C mutation) with the compound. After incubation (e.g., 24 hours), intracellular 2-HG is extracted and quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The EC₅₀ is the concentration that reduces 2-HG production by 50% [2] [1].

Mechanism of Action and Therapeutic Context

This compound is classified as an allosteric inhibitor that binds to a site on a single monomer of the mutant IDH1 enzyme, locking it in an inactive conformation [3]. This binding inhibits the gain-of-function activity of the mutant enzyme, thereby reducing the production of the oncometabolite 2-HG, which is implicated in blocking cell differentiation and promoting tumor growth [2] [4].

The following diagram illustrates the pathway that this compound targets and the standard experimental workflow for evaluating its efficacy.

gsk864_mechanism MutantIDH1 Mutant IDH1 (e.g., R132H/C) TwoHG Oncometabolite D-2-HG MutantIDH1->TwoHG Converts AlphaKG α-Ketoglutarate (α-KG) AlphaKG->MutantIDH1 Block Block in Cell Differentiation TwoHG->Block This compound This compound Inhibitor This compound->MutantIDH1 Inhibits AssayStart Start Evaluation BiochemAssay Biochemical Assay (Purified mIDH1 Enzyme) AssayStart->BiochemAssay CellAssay Cellular Assay (mIDH1 Mutant Cell Line) AssayStart->CellAssay IC50 Measure IC₅₀ (Enzyme Inhibition) BiochemAssay->IC50 EC50 Measure EC₅₀ (2-HG Reduction) CellAssay->EC50

As a research tool, this compound has also been observed to inhibit the wild-type IDH1 enzyme at higher concentrations, an effect that has been exploited in studies to investigate the metabolic role of wild-type IDH1 in cancer cells [5] [6].

References

GSK864 allosteric vs competitive inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The Allosteric Mechanism of GSK864

The inhibitor this compound binds to a site on the mutant IDH1 enzyme that is distinct from the active site where the substrate (α-ketoglutarate) binds. This is the definition of an allosteric mechanism [1] [2].

  • Binding Site: Crystallographic studies of GSK321, a closely related analog of this compound, show that the inhibitor binds to an allosteric pocket at the dimer interface of the IDH1 enzyme. This binding locks the enzyme in a catalytically inactive, open conformation [1] [3] [2].
  • Mechanism of Action: By binding allosterically, this compound prevents a necessary conformational change in the enzyme (specifically, a loop-to-helix transition in a segment called "Seg-2") that is required for the catalytic cycle to proceed. This effectively inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG) [1].
  • Kinetic Profile: While this compound is not a competitive inhibitor, kinetic studies on its analog show a competitive pattern versus the substrate α-ketoglutarate. This is because its allosteric binding physically prevents the enzyme from adopting the closed conformation needed for substrate turnover, not because it blocks the active site itself [1].

The table below summarizes the key features of this compound's inhibition based on the available data.

Feature Description for this compound
Inhibition Type Allosteric (non-competitive) [1] [3] [2]
Binding Site Allosteric pocket at the dimer interface [1]
Target Mutations IDH1 R132C, R132H, R132G [3]
Biochemical IC₅₀ 9 nM (R132C), 15 nM (R132H), 17 nM (R132G) [3]
Cellular Activity (EC₅₀) Potently reduces 2-HG production in mutant IDH1 cells [3]

Experimental Evidence for Allosteric Inhibition

The characterization of this compound's mechanism relies on several key experimental techniques:

  • X-ray Crystallography: This technique provided the direct visual evidence, revealing the inhibitor bound to an allosteric site and showing the specific amino acid residues it interacts with (e.g., Ile128, Pro127, Trp124) [1].
  • Enzyme Kinetics: Mechanistic studies determined the mode of inhibition (MOI) by analyzing enzyme activity under various concentrations of the inhibitor and substrates (α-ketoglutarate and NADPH). This confirmed the allosteric, non-competitive nature [1].
  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context by demonstrating that the binding of the inhibitor stabilizes the protein against heat-induced denaturation [4].
  • Cell-Based Functional Assays: The ultimate proof of activity comes from treating mutant IDH1 cell lines (like HT-1080 fibrosarcoma cells) with this compound and measuring the subsequent dose-dependent reduction in intracellular 2-HG levels using LC-MS/MS [3].

Why Allosteric Inhibition is a Key Strategy for Mutant IDH1

The search results reveal that targeting the allosteric site is a predominant and rational strategy for inhibiting mutant IDH1. High-throughput drug discovery campaigns by multiple pharmaceutical companies have consistently identified potent and selective allosteric inhibitors, including this compound (GSK), Ivosidenib/AG-120 (Agios), and IDH305 (Novartis) [4] [2].

A key reason for this is selectivity. The allosteric site offers a way to specifically inhibit the mutant enzyme without significantly affecting the vital metabolic functions of the wild-type IDH1, which is essential for normal cellular metabolism [1] [2]. This selectivity is a crucial factor in developing targeted cancer therapies with fewer side effects.

Comparing with Other Inhibition Types

To fully understand allosteric inhibition, it can be helpful to contrast it with other major types. The following diagram illustrates the core concepts of competitive, non-competitive/allosteric, and uncompetitive inhibition.

G Inhib Inhibitor EI Enzyme-Inhibitor Complex Inhib->EI ESI Enzyme-Substrate- Inhibitor Complex Inhib->ESI Binds Allosteric Site ESI2 Enzyme-Substrate- Inhibitor Complex Inhib->ESI2 Binds ES Complex Sub Substrate ES Enzyme-Substrate Complex Sub->ES Sub->ESI Sub->ESI2 Enz Enzyme Comp Competitive Inhibition Enz->Comp NonComp Non-Competitive/Allosteric Inhibition Enz->NonComp Uncomp Uncompetitive Inhibition Enz->Uncomp Enz->EI Binds Active Site Enz->ESI Prod Product Comp->ES Forms NonComp->ESI Forms Uncomp->ESI2 Forms ES->Prod

References

GSK864 chemical probe validation panel

Author: Smolecule Technical Support Team. Date: February 2026

GSK864 Profile and Comparison

The table below summarizes the core biochemical and cellular characterization data for this compound, which primarily inhibits mutant IDH1 (mIDH1).

Property This compound (Mutant IDH1 Inhibitor)
Primary Target IDH1 Mutants (R132H, R132C, R132G) [1] [2]
Mechanism Allosteric inhibitor; locks enzyme in an inactive, open conformation [1] [2]
Biochemical Potency (IC₅₀) R132H: 15 nM; R132C: 8.8 nM; R132G: 16.6 nM [1]
Cellular Potency (EC₅₀) 85 nM (reduction of 2-HG in HT1080 cells) [2]
Selectivity (vs. WT IDH1/IDH2) WT IDH1: 466.5 nM; R140Q IDH2: 1916 nM; WT IDH2: 1360 nM [1]
Inactive Control GSK990 (structurally related inactive analog) [1] [2]
Key Validation Assays NADPH production assay, Thermal shift assay, Cellular 2-HG measurement (LC-MS/MS), Chemoproteomic selectivity, X-ray crystallography (analog GSK321) [1] [2]

Comparative Analysis with Other mIDH1 Inhibitors

A comparative pre-clinical study evaluated multiple mIDH1 inhibitors, providing context for this compound's performance. Note that this compound showed some activity against mIDH2, unlike other mIDH1 inhibitors in the study [3].

Inhibitor Reported Developer IC₅₀ vs. IDH1 R132H IC₅₀ vs. IDH1 R132C Fold Selectivity vs. WT IDH1
AG-120 (Ivosidenib) Agios ~40-50 nM ~40-50 nM 85-106 fold
Novartis 530 Novartis ~40-50 nM ~40-50 nM 70-88 fold
ML309 NIH/NCATS ~100 nM ~100 nM >30 fold
This compound GSK ~100-150 nM ~100-150 nM ~4-5 fold (estimated from IC₅₀ data [1] [3])
IDH1-C91 Patent Compound ~250 nM ~250 nM Information missing

Detailed Experimental Protocols

The validation of this compound involved several key experiments. Here are the essential methodologies cited in the literature.

Biochemical Inhibition Assay (IC₅₀)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified mutant IDH1 enzymes [3].
  • Method: A coupled enzyme assay is used. The mutant IDH1 enzyme catalyzes the conversion of isocitrate to α-KG, consuming NADP+ and producing NADPH. The generated NADPH reduces resazurin to resorufin in a reaction mediated by diaphorase. The fluorescent signal from resorufin is measured and is proportional to enzyme activity. This compound is titrated into the reaction, and the decrease in fluorescence is used to calculate the IC₅₀ [3].
Cellular Target Engagement (2-HG Reduction)
  • Objective: To confirm that this compound engages its target in cells and inhibits the production of the oncometabolite D-2-hydroxyglutarate (2-HG) [2].
  • Cell Line: HT1080 fibrosarcoma cells, which endogenously harbor the IDH1 R132C mutation [2].
  • Method: Cells are treated with varying concentrations of this compound for 24 hours. Intracellular metabolites are then extracted. The levels of 2-HG are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The concentration of this compound that reduces 2-HG levels by 50% (EC₅₀) is determined [2].
Selectivity Assessment (Chemoproteomics)
  • Objective: To evaluate the selectivity of this compound across the proteome in a cellular context [1] [2].
  • Method: A close, functionalizable analog of this compound (GSK321) is immobilized on sepharose beads. These beads are incubated with a lysate from HT-1080 cells. Proteins that bind to the bait are eluted, digested with trypsin, and labeled with TMT reagents. The samples are analyzed by LC-MS/MS to identify and quantify the bound proteins. The experiment is controlled using the inactive analog GSK990 and vehicle to distinguish specific from non-specific binding. In this assay, IDH1 was identified as the primary target with high affinity [1].

Key Mechanisms and Workflows

The following diagrams illustrate the mechanism of this compound and the workflow for a key validation assay.

gsk864_mechanism WT_IDH1 Wild-type IDH1 AlphaKG α-Ketoglutarate (α-KG) WT_IDH1->AlphaKG Normal Metabolism mIDH1 Mutant IDH1 (R132H/C/G) TwoHG D-2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Oncometabolite Production InactiveEnzyme Locked Inactive Enzyme mIDH1->InactiveEnzyme Conformational Lock This compound This compound This compound->mIDH1 Binds Allosteric Site InactiveEnzyme->TwoHG Production Inhibited

Diagram: this compound binds an allosteric site on mutant IDH1, locking it in an inactive conformation and preventing the production of the oncometabolite 2-HG [1] [2].

chemoproteomics_workflow Step1 Immobilize GSK321 (Active this compound Analog) Step2 Incubate with Cell Lysate Step1->Step2 Step3 Wash Away Non-binders Step2->Step3 Step4 Elute Bound Proteins Step3->Step4 Step5 Trypsin Digestion & TMT Labeling Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 IDH1 Identified as Primary Target Step6->Step7

Diagram: Chemoproteomics workflow used to demonstrate the selective binding of a this compound analog to IDH1 in a complex cellular proteome [1] [2].

Conclusion and Research Considerations

This compound is a well-characterized allosteric inhibitor of mutant IDH1, supported by solid biochemical, cellular, and structural data. Its key strengths include a defined inactive control (GSK990) and a clear allosteric mechanism.

However, its moderate selectivity over wild-type IDH1 (~4-5 fold) is a significant limitation compared to clinical inhibitors like AG-120 (Ivosidenib). This characteristic also led to its use in studies investigating the effects of wild-type IDH1 inhibition in leukemia models [4]. For researchers, this means:

  • For probing mutant IDH1 biology: this compound requires careful dose control and the use of its inactive control GSK990 to ensure on-target effects. Newer, more selective probes or clinical inhibitors may be preferable for conclusive studies.
  • For probing wild-type IDH1: this compound can be used as a tool at higher concentrations, but this application requires even more stringent validation to rule off-target effects.

References

Experimental Protocol for Chemoproteomic Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The high selectivity of GSK864 for IDH1 was demonstrated using a chemoproteomic pull-down assay. The detailed methodology, as described in the primary literature, is as follows [1] [2] [3]:

  • Probe Design: A closely related, functionalized analog of this compound, called GSK321, was synthesized. This molecule was modified so that it could be covalently immobilized onto NHS-activated Sepharose beads.
  • Lysate Preparation: A lysate was prepared from the HT-1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutant. The final protein concentration was adjusted to 5 mg/mL.
  • Pull-Down Experiment: The immobilized GSK321 beads were incubated with the HT-1080 cell lysate. As critical controls, the experiment was also performed using beads loaded with:
    • The inactive analog, GSK990 (negative control).
    • Vehicle only (background control).
  • Protein Elution and Digestion: After extensive washing to remove non-specifically bound proteins, the proteins captured by the beads were eluted.
  • Protein Identification and Quantification: The eluted proteins were subjected to:
    • In-gel digestion.
    • Labelling with Tandem Mass Tag (TMT) reagents.
    • Analysis by LC/MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
  • Data Analysis: The LC/MS/MS data identified over 300 proteins in the eluates. However, after comparing the results from the GSK321 bait with the GSK990 and vehicle controls, IDH1 was the only protein with a binding IC₅₀ of less than 200 nM, confirming the exceptional selectivity of this chemical series for its intended target [1].

Mechanism of Action and Structural Basis

This compound functions as an allosteric inhibitor. Crystallographic studies have revealed its precise mechanism [3]:

  • Binding Site: this compound (via its analog GSK321) binds to a pocket at the dimer interface of the IDH1 enzyme, which is distinct from the active site where the substrate (α-ketoglutarate) and cofactor (NADPH) bind. This is known as an "allosteric" site.
  • Inactive Conformation: Upon binding, the inhibitor locks the IDH1 enzyme in a catalytically inactive, open conformation. It does this by stabilizing a segment of the enzyme called "Seg-2," preventing the conformational change to the closed state that is required for catalysis.
  • Inhibition Mechanism: By preventing this structural transition, this compound effectively halts the production of the oncometabolite 2-HG. Its binding mode does not involve direct contact with the residue at position 132 (e.g., R132H), which explains its ability to inhibit multiple different IDH1 mutants at the R132 site [3].

The following diagram illustrates this allosteric inhibition mechanism and the experimental workflow for chemoproteomic profiling:

G cluster_mechanism Allosteric Inhibition Mechanism cluster_workflow Chemoproteomic Profiling Workflow IDH1 IDH1 Mutant Dimer Complex Inactive Enzyme Complex IDH1->Complex Binds Allosteric Site This compound This compound This compound->Complex HG 2-HG Production Blocked Complex->HG Results In Step1 Immobilize GSK321 Analog on Beads Step2 Incubate with Cell Lysate Step1->Step2 Step3 Wash & Elute Bound Proteins Step2->Step3 Step4 Digest & Label with TMT Step3->Step4 Step5 LC/MS/MS Analysis Step4->Step5 Step6 IDH1 Identified as Primary Target Step5->Step6

Comparison with Other IDH1 Inhibitors

When placed in the context of the broader landscape of mutant IDH1 inhibitors, this compound has distinct characteristics. The table below compares it with other reported inhibitors:

Inhibitor Chemical Class Reported Biochemical IC₅₀ (mIDH1) Key Characteristics
This compound Tetrahydropyrazolopyridine (THPP) ~10-20 nM [1] [4] Potent, selective; moderate wild-type IDH1 inhibition; research probe.
Ivosidenib (AG-120) Phenylglycine derivative 40-50 nM [4] First-in-class FDA-approved drug; high selectivity [5].
AGI-5198 Phenylglycine derivative Not fully specified [4] Early research probe; substrate-competitive [4].
ML309 Phenylglycine derivative Not fully specified [4] Research probe; substrate-competitive [4].
Novartis 530 Not fully specified 40-50 nM [4] Highly potent; minimal shift under high substrate conditions [4].

A notable point of differentiation for this compound is its selectivity profile. A 2023 study highlighted that while this compound selectively inhibits the mutant IDH1-catalyzed reaction over the wild-type reaction, this selectivity is not solely due to a higher binding affinity for the mutant enzyme. Instead, it arises because the mutant enzyme's mechanism is more susceptible to allosteric inhibition that disrupts Mg²⁺ binding at the active site [5]. This is a crucial insight for interpreting screening data and understanding the inhibitor's mechanism.

Key Insights for Researchers

Based on the available data, here are the key takeaways for research and development professionals:

  • Established Research Tool: this compound, along with its well-characterized negative control GSK990, is validated as a high-quality chemical probe for dissecting the biological roles of mutant IDH1 in cellular and animal models [1] [6].
  • Consider Wild-Type Effects: At higher concentrations (e.g., 2 μM), this compound can inhibit wild-type IDH1, which has been shown to induce metabolic shifts and apoptosis in some leukemic cell lines. Researchers should use appropriate concentrations and controls to distinguish mutant-specific from wild-type effects [7].
  • Clinical Context: The this compound/GSK321 chemical series appears to have been primarily developed as a research tool. Its relatively lower selectivity over wild-type IDH1 compared to clinical inhibitors like Ivosidenib may have influenced its development path [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

558.23908165 g/mol

Monoisotopic Mass

558.23908165 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK864

Dates

Last modified: 08-15-2023
Okoye-Okafor et al. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1930, published online 5 October 2015 http://www.nature.com/naturechemicalbiology

Explore Compound Types